Technical Documentation Center

Vinglycinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Vinglycinate
  • CAS: 865-24-7

Core Science & Biosynthesis

Foundational

Vinglycinate: A Technical Guide to its Chemical Structure and Molecular Properties

For Researchers, Scientists, and Drug Development Professionals Abstract Vinglycinate (CAS 865-24-7) is a semi-synthetic derivative of the potent anti-cancer agent vinblastine, a natural alkaloid extracted from the Madag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinglycinate (CAS 865-24-7) is a semi-synthetic derivative of the potent anti-cancer agent vinblastine, a natural alkaloid extracted from the Madagascar periwinkle (Catharanthus roseus)[1][2]. Developed in the 1960s, it was investigated as a potentially safer analogue within the vinca alkaloid class of chemotherapeutics[1][3]. While it demonstrated some efficacy in early clinical trials for conditions such as Hodgkin's disease and lymphosarcoma, its lower potency compared to vinblastine ultimately hindered its clinical development[1][3]. This guide provides a comprehensive overview of the chemical structure and known molecular properties of vinglycinate, offering valuable insights for researchers in medicinal chemistry and oncology. Due to its limited clinical progression, detailed experimental data for vinglycinate is sparse in publicly accessible literature. Therefore, where specific data for vinglycinate is unavailable, information from its parent compound, vinblastine, and other closely related vinca alkaloids is utilized to provide a contextual understanding of its expected properties and biological activity.

Chemical Identity and Structure

Vinglycinate is structurally characterized by the complex dimeric indole-dihydroindole backbone common to vinca alkaloids, with a key modification at the C4 position of the vindoline moiety[1][4].

Chemical Structure

The core structure of vinglycinate consists of two interconnected indole alkaloids: catharanthine and vindoline. The defining feature of vinglycinate is the esterification of the C4-hydroxyl group of the vindoline unit with N,N-dimethylglycine[5][6]. This modification distinguishes it from its parent compound, vinblastine, which possesses an acetyl group at this position.

vinglycinate_structure cluster_vindoline Vindoline Moiety cluster_catharanthine Catharanthine Moiety vindoline_core Dihyroindole Core c4_ester C4-O-C(=O)-CH2-N(CH3)2 catharanthine_core Indole Core vindoline_core->catharanthine_core C16'-C14' bond caption Figure 1: Schematic Representation of Vinglycinate's Dimeric Structure.

Caption: Figure 1: Schematic Representation of Vinglycinate's Dimeric Structure.

Identifiers and Nomenclature
  • IUPAC Name: methyl (1R,9R,10S,11R,12R,19R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate[5][7]

  • CAS Number: 865-24-7[5][7]

  • Synonyms: Vinglicinato, Vinglycinatum, Deacetylvincaleukoblastine 4-ester with N,N-dimethylglycine[4][5]

  • Molecular Formula: C₄₈H₆₃N₅O₉[5][7]

  • SMILES: CC[C@@]1(C[C@H]2C(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7((C(=O)OC)O">C@HOC(=O)CN(C)C)CC)OC)C(=O)OC)O[5][7]

  • InChI Key: YNSIUGHLISOIRQ-XGNYHKEJSA-N[5]

Molecular and Physicochemical Properties

The molecular properties of vinglycinate are summarized in the table below. It is important to note that much of the publicly available data is computationally predicted, and experimental values are not widely reported. Vinglycinate is also commonly available as a sulfate salt, which will have different physical properties[8].

PropertyValueSource
Molecular Weight 854.0 g/mol [5][7]
Exact Mass 853.46257860 Da[7]
Appearance Solid powder[4]
Solubility Soluble in DMSO[4]
XlogP3 (Predicted) 3.8[7]
Hydrogen Bond Donor Count 3[7]
Hydrogen Bond Acceptor Count 13[7]
Topological Polar Surface Area 157 Ų[7]

Synthesis and Purification

Synthesis

Vinglycinate is a semi-synthetic compound derived from vinblastine. While specific, detailed protocols for the synthesis of vinglycinate are not widely published, the general approach involves the selective deacetylation of vinblastine at the C4 position of the vindoline moiety, followed by esterification with N,N-dimethylglycine.

The synthesis of the vinblastine precursors, vindoline and catharanthine, has been a significant area of research, with recent breakthroughs in their biosynthesis using genetically engineered yeast (Saccharomyces cerevisiae)[9]. This advancement offers a potential alternative to the low-yield extraction from C. roseus and could be a starting point for the semi-synthesis of vinglycinate and other vinca alkaloid derivatives.

synthesis_workflow vinblastine Vinblastine deacetylated_vbl Deacetylated Vinblastine vinblastine->deacetylated_vbl Deacetylation vinglycinate Vinglycinate deacetylated_vbl->vinglycinate Esterification reagents N,N-dimethylglycine + Coupling Agent reagents->vinglycinate caption Figure 2: Conceptual Synthesis Pathway for Vinglycinate from Vinblastine. moa_pathway vinglycinate Vinglycinate tubulin α/β-Tubulin Dimers vinglycinate->tubulin Binds to Tubulin microtubules Microtubules vinglycinate->microtubules Inhibits Polymerization & Promotes Depolymerization tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Essential for metaphase_arrest Metaphase Arrest mitotic_spindle->metaphase_arrest Disruption leads to apoptosis Apoptosis metaphase_arrest->apoptosis Triggers caption Figure 3: Proposed Mechanism of Action for Vinglycinate. hplc_workflow sample_prep Sample and Standard Preparation hplc_system HPLC System (Pump, Autosampler, Column) sample_prep->hplc_system separation Chromatographic Separation (C18 Column, Mobile Phase) hplc_system->separation detection UV Detection separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis caption Figure 4: General Workflow for HPLC Analysis of Vinglycinate.

Sources

Exploratory

Pharmacokinetics and Biodistribution of Vinglycinate: A Technical Guide to Vinca Alkaloid Disposition

Executive Summary & Structural Rationale Vinglycinate (VGL) is a semi-synthetic vinca alkaloid derivative, specifically the 4-(N,N-dimethylglycinate) ester of 4-deacetylvinblastine[1]. Originally synthesized in the 1960s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Vinglycinate (VGL) is a semi-synthetic vinca alkaloid derivative, specifically the 4-(N,N-dimethylglycinate) ester of 4-deacetylvinblastine[1]. Originally synthesized in the 1960s, VGL represents a rational molecular modification aimed at improving the therapeutic index and aqueous solubility of its parent compound, vinblastine[2].

While early clinical trials demonstrated objective antineoplastic responses in malignancies such as Hodgkin's disease, lymphosarcoma, and bronchogenic carcinoma, VGL required a 10-fold higher dose than vinblastine to achieve comparable clinical efficacy[2]. As a Senior Application Scientist, I approach this discrepancy not as a failure of potency, but as a classic pharmacokinetic (PK) and biodistribution challenge. The addition of the N,N-dimethylglycinate moiety fundamentally altered the molecule's metabolic stability, driving rapid systemic clearance. This whitepaper deconstructs the structural pharmacology, PK profile, and biodistribution dynamics of VGL, providing self-validating analytical protocols for researchers investigating highly labile ester-based therapeutics.

Structural Pharmacology & Physicochemical Dynamics

The structural hallmark of VGL is the replacement of the C4-acetyl group on the vindoline moiety with an N,N-dimethylglycinate ester[1].

Causality of Modification: The incorporation of a basic tertiary amine (dimethylamino group) significantly alters the molecule’s pKa. At physiological pH (7.4), this amine is partially protonated, which substantially increases the aqueous solubility of the massive 2002.3 g/mol sulfate salt complex compared to unmodified vinblastine[3]. However, this structural choice introduces a critical metabolic liability: the ester linkage is highly exposed and sterically favorable for rapid cleavage by non-specific plasma esterases (e.g., butyrylcholinesterase) and hepatic carboxylesterases. This rapid hydrolysis is the primary mechanistic driver behind the 10-fold dose escalation required in clinical settings[2].

Table 1: Comparative Pharmacokinetic & Physicochemical Parameters
ParameterVinglycinate SulfateVinblastine SulfateCausality / Mechanistic Driver
Molecular Weight 2002.3 g/mol (Sulfate)[3]909.1 g/mol (Sulfate)Addition of N,N-dimethylglycinate ester and distinct salt stoichiometry.
Aqueous Solubility HighModerateBasic tertiary amine on the glycinate moiety increases polarity at pH 7.4.
Plasma Stability Low (Rapid Hydrolysis)HighSusceptibility of the C4-glycinate ester to plasma esterases.
Relative Clinical Dose ~10x (vs. Vinblastine)[2]1x (Baseline)Rapid metabolic clearance necessitates higher dosing to maintain AUC.
Volume of Distribution > 10 L/kg~ 15 L/kgHigh lipophilicity of the unprotonated fraction drives rapid partitioning into peripheral tissues.

Mechanism of Action & Apoptotic Pathway

Despite its altered PK profile, VGL retains the core pharmacodynamic mechanism of the vinca alkaloid class. It exerts its antineoplastic effect by binding with high affinity to the vinca domain of β-tubulin. This binding sterically hinders the addition of tubulin dimers to the growing plus-end of microtubules, leading to catastrophic depolymerization, mitotic arrest at the metaphase-anaphase transition, and subsequent caspase-mediated apoptosis.

MechanismOfAction VGL Vinglycinate (VGL) Tubulin β-Tubulin Binding (Vinca Domain) VGL->Tubulin High Affinity Binding Microtubule Microtubule Depolymerization Tubulin->Microtubule Steric Hindrance Arrest Mitotic Arrest (Metaphase) Microtubule->Arrest Spindle Checkpoint Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Cascade

Figure 1: Mechanism of action of Vinglycinate leading to mitotic arrest and apoptosis.

Pharmacokinetics and Biodistribution Workflow

VGL exhibits a multi-compartmental disposition model characterized by a rapid α-distribution phase and a highly accelerated metabolic clearance phase. Upon intravenous (IV) administration, the drug rapidly clears the central plasma compartment and accumulates in peripheral tissues with high lipid content (lungs, liver, spleen). Concurrently, the labile C4-ester is cleaved, yielding 4-deacetylvinblastine—a metabolite with significantly attenuated tubulin-binding affinity.

PK_Biodistribution Admin IV Administration Plasma Central Compartment (Plasma) Admin->Plasma 100% Bioavailability Tissue Peripheral Tissues (Liver, Lungs) Plasma->Tissue Rapid Distribution (High Vd) Metabolism Hepatic & Plasma Esterases Plasma->Metabolism Hydrolysis Tissue->Plasma Redistribution Excretion Biliary Excretion Tissue->Excretion Direct Biliary Metabolite 4-Deacetylvinblastine (Inactive) Metabolism->Metabolite Ester Cleavage Metabolite->Excretion Clearance

Figure 2: Pharmacokinetic and biodistribution workflow of Vinglycinate post-IV administration.

Experimental Methodologies: Self-Validating Protocols

To accurately quantify VGL in biological matrices without artifactual ex vivo degradation, the analytical protocol must be rigorously designed to halt esterase activity immediately upon sample collection. The following protocols are engineered as self-validating systems, ensuring data integrity through internal controls and mechanistic safeguards.

Protocol 1: LC-MS/MS Quantification of Vinglycinate in Plasma

Causality & Rationale: Standard plasma collection inevitably leads to the rapid ex vivo degradation of VGL by plasma esterases, artificially deflating the calculated AUC (Area Under the Curve). To prevent this, an irreversible esterase inhibitor must be introduced at the point of collection, and the matrix must be acidified.

Step-by-Step Methodology:

  • Sample Collection & Stabilization: Draw whole blood into pre-chilled K2EDTA tubes pre-spiked with 10 µL/mL of bis-p-nitrophenyl phosphate (BNPP, 100 mM). Self-Validation: BNPP irreversibly inhibits carboxylesterases, locking the in vivo concentration of VGL at the exact moment of the blood draw.

  • Plasma Isolation: Centrifuge the stabilized blood at 2,500 x g for 10 minutes at 4°C. Immediately transfer the plasma to a secondary tube on ice.

  • Protein Precipitation (Isotope Dilution): Transfer 100 µL of plasma to a microcentrifuge tube. Add 300 µL of ice-cold acetonitrile containing 10 ng/mL Vinorelbine-d3 (Internal Standard, IS). Self-Validation: The deuterated IS corrects for ionization suppression (matrix effects) and volumetric losses during extraction, ensuring quantitative trustworthiness.

  • Extraction: Vortex vigorously for 2 minutes, followed by centrifugation at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Reconstitution: Transfer the supernatant to a clean autosampler vial. Evaporate under a gentle stream of nitrogen at 30°C to concentrate the analyte, then reconstitute in 100 µL of Mobile Phase A (0.1% Formic acid in water). Causality: The acidic reconstitution buffer maintains the protonation of the tertiary amine, ensuring stability and optimal peak shape during chromatography.

  • LC-MS/MS Acquisition:

    • Column: Waters Acquity BEH C18 (1.7 µm, 2.1 x 50 mm).

    • Gradient: 5% to 95% Mobile Phase B (0.1% Formic acid in Acetonitrile) over 4 minutes.

    • Detection: Positive electrospray ionization (ESI+). Monitor the specific MRM transitions for intact VGL and the IS.

    • System Validation: Run a 6-point calibration curve (1–1000 ng/mL) alongside Quality Control (QC) samples at Low, Mid, and High concentrations. Run acceptance requires QC accuracy within ±15% of nominal values.

Protocol 2: Tissue Biodistribution Assay

Causality & Rationale: Tissue matrices (especially liver) contain high concentrations of intracellular esterases. Mechanical homogenization releases these enzymes, threatening analyte integrity.

Step-by-Step Methodology:

  • Harvesting: Euthanize subjects at predetermined PK time points. Rapidly excise target organs (liver, lungs, spleen), rinse in ice-cold PBS to remove surface blood, and blot dry.

  • Cryo-Homogenization: Weigh the tissues and homogenize in 3 volumes (w/v) of ice-cold 50 mM sodium phosphate buffer (pH 6.0) containing 1 mM BNPP. Causality: The combination of a slightly acidic pH (6.0), sub-ambient temperature, and BNPP creates a hostile environment for esterase activity during the physical disruption of the cells.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of tert-butyl methyl ether (TBME) to 200 µL of the stabilized homogenate. Vortex for 10 minutes and centrifuge at 10,000 x g. Self-Validation: LLE provides a cleaner extract than protein precipitation, significantly reducing phospholipid-induced ion suppression in the mass spectrometer.

  • Analysis: Isolate the upper organic layer, evaporate to dryness, reconstitute in mobile phase, and analyze via the LC-MS/MS parameters defined in Protocol 1.

References

  • Title: Initial Clinical Experience with Vinglycinate Sulfate, a Molecular Modification of Vinblastine Source: Cancer Research (American Association for Cancer Research) URL: [Link]

  • Title: VINGLYCINATE SULFATE Source: Inxight Drugs (National Center for Advancing Translational Sciences - NCATS) URL: [Link]

  • Title: Vinglycinate Sulfate | C96H132N10O30S3 | CID 91617800 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Foundational

Vinglycinate Microtubule Destabilization Pathways: An In-depth Technical Guide

Abstract Vinglycinate, a semi-synthetic derivative of the vinca alkaloid vinblastine, represents a critical class of anti-cancer agents that target the microtubule cytoskeleton.[1] This guide provides a comprehensive tec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Vinglycinate, a semi-synthetic derivative of the vinca alkaloid vinblastine, represents a critical class of anti-cancer agents that target the microtubule cytoskeleton.[1] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning vinglycinate-induced microtubule destabilization and the subsequent cellular signaling pathways that culminate in cell cycle arrest and apoptosis. We delve into the specific binding interactions with tubulin, the profound effects on microtubule dynamics, and the activation of downstream effector pathways, including the spindle assembly checkpoint and the intrinsic apoptotic cascade. Furthermore, this document serves as a practical resource for researchers, offering detailed, field-proven protocols for key in vitro and cell-based assays essential for studying the activity of vinglycinate and related microtubule-targeting agents. Through a synthesis of mechanistic insights and methodological rigor, this guide aims to equip drug development professionals and cancer researchers with the foundational knowledge required to advance the study and application of this important class of chemotherapeutics.

Introduction

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that form a crucial part of the eukaryotic cytoskeleton.[2] They are fundamental to a host of essential cellular processes, including the maintenance of cell shape, intracellular transport, and, most critically, the formation of the mitotic spindle required for chromosome segregation during cell division.[2][3] The dynamic instability of microtubules—a process characterized by alternating phases of polymerization (growth) and depolymerization (shortening)—is tightly regulated and essential for their function.[2] This dynamic nature makes tubulin a prime target for anticancer therapeutics, as rapidly dividing cancer cells are particularly vulnerable to disruptions in microtubule function.[4]

Vinca alkaloids, a class of drugs originally derived from the Madagascar periwinkle, were among the first microtubule-destabilizing agents to be discovered and have been a cornerstone of chemotherapy for over five decades.[1][4] Vinglycinate, as a derivative, belongs to this family, which includes well-known agents like vincristine and vinblastine.[1] These compounds exert their potent anti-proliferative effects by directly interacting with tubulin, thereby disrupting microtubule dynamics, leading to a cascade of events that culminates in mitotic arrest and programmed cell death (apoptosis).[4][5] This guide will explore these pathways in detail, from the initial molecular interaction to the ultimate fate of the cancer cell.

Section 1: Core Mechanism of Vinglycinate-Induced Microtubule Destabilization

The primary mechanism of action for vinglycinate, like other vinca alkaloids, involves its direct interaction with tubulin dimers, which fundamentally alters their ability to polymerize into functional microtubules.

Binding to the Tubulin Heterodimer

Vinglycinate binds with high affinity to a specific site on β-tubulin, known as the vinca domain.[4][6] This binding site is distinct from those used by other classes of microtubule-targeting agents, such as taxanes and colchicine.[4] Structural studies have revealed that vinblastine, a closely related compound, introduces a physical "wedge" at the interface between two tubulin molecules, sterically hindering the straight, end-to-end association required for protofilament formation and subsequent microtubule assembly.[7][8] This binding occurs at the plus-ends of microtubules, effectively "capping" the growing polymer.[9]

The interaction is potent, with substoichiometric concentrations being sufficient to exert a significant effect; it is estimated that the binding of only 1-2% of tubulin molecules can reduce the microtubule polymer mass by 50%.[1]

Suppression of Microtubule Dynamics

The binding of vinglycinate to tubulin has two major consequences for microtubule dynamics:

  • Inhibition of Polymerization: By binding to tubulin dimers, vinglycinate prevents their addition to the growing plus-ends of microtubules.[4][5] This action directly antagonizes the elongation phase of microtubule assembly.

  • Promotion of Depolymerization: At higher concentrations, vinca alkaloids can actively induce the depolymerization of existing microtubules, leading to a net loss of the microtubule network.[7][10]

Even at low, clinically relevant concentrations, vinglycinate potently suppresses the dynamic instability of microtubules.[11] It reduces the rates of both growth and shortening and decreases the frequency of "catastrophe," the transition from a growing to a shortening state.[11] This leads to an increase in the time microtubules spend in a "paused" state, effectively freezing the dynamic reorganization required for mitotic spindle formation.[11]

Tubulin α/β-Tubulin Dimers MT_Plus Microtubule (+) End Tubulin->MT_Plus MT_Plus->Tubulin Vinglycinate Vinglycinate Vinglycinate->Tubulin Vinglycinate->MT_Plus Caps (+) End Inhibit_Poly Inhibition of Polymerization Promote_Depoly Promotion of Depolymerization Suppress_Dynamics Suppression of Dynamic Instability

Caption: Vinglycinate binds to β-tubulin, inhibiting polymerization and destabilizing microtubules.

Section 2: Downstream Cellular Destabilization Pathways

The disruption of microtubule dynamics by vinglycinate initiates a signaling cascade that halts cell division and ultimately triggers programmed cell death.

Mitotic Arrest via the Spindle Assembly Checkpoint (SAC)

The primary cellular consequence of vinglycinate treatment is the disruption of the mitotic spindle.[7][10] During mitosis, microtubules form the bipolar spindle, which attaches to chromosomes at their kinetochores and orchestrates their precise segregation into two daughter cells. By preventing proper microtubule polymerization, vinglycinate causes the formation of aberrant, non-functional mitotic spindles.[12]

This structural failure activates the Spindle Assembly Checkpoint (SAC) , a critical cellular surveillance mechanism.[12] The SAC monitors the attachment of microtubules to kinetochores. When unattached kinetochores are detected, the SAC sends a "wait-anaphase" signal that prevents the cell from proceeding to the next stage of mitosis. This leads to a prolonged arrest in the M-phase of the cell cycle.[12][13]

Induction of Apoptosis

If the mitotic arrest induced by the SAC is prolonged and the damage to the spindle cannot be repaired, the cell is directed to undergo apoptosis, or programmed cell death.[5][14] While the precise link between mitotic arrest and apoptosis is complex, several key pathways are implicated:

  • Intrinsic (Mitochondrial) Pathway: Prolonged mitotic arrest leads to the degradation of anti-apoptotic proteins like Mcl-1 and the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bak, Bax).[14][15] This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, which dismantle the cell.[16]

  • Death Receptor Pathway: Recent evidence suggests that mitotic arrest can also induce the secretion of the ligand TL1A, which activates Death Receptor 3 (DR3), leading to the formation of a death-inducing signaling complex (DISC) and activation of caspase-8.[14]

  • p53 Induction: In some cellular contexts, cells may "slip" out of mitotic arrest without dividing, resulting in a tetraploid G1 state. This process can be associated with DNA damage, which in turn activates the p53 tumor suppressor protein, leading to a p53-dependent cell cycle arrest or apoptosis.[17][18]

The cell's fate—whether it undergoes apoptosis during mitosis or after slippage—is often determined by the balance of pro- and anti-apoptotic proteins, such as the Bcl-xL/Bak ratio.[15]

cluster_Apoptosis Apoptotic Pathways Vinglycinate Vinglycinate Disrupt_MT Microtubule Destabilization Vinglycinate->Disrupt_MT Spindle_Fail Aberrant Mitotic Spindle Formation Disrupt_MT->Spindle_Fail SAC Spindle Assembly Checkpoint (SAC) Activation Spindle_Fail->SAC M_Arrest Prolonged M-Phase Arrest SAC->M_Arrest Apoptosis Apoptosis M_Arrest->Apoptosis Death in Mitosis Slippage Mitotic Slippage (Tetraploid G1 Cell) M_Arrest->Slippage Mcl1_down Mcl-1 Degradation M_Arrest->Mcl1_down DNA_Damage DNA Damage Slippage->DNA_Damage p53 p53 Induction DNA_Damage->p53 p53->Apoptosis Post-Mitotic Death Bax_act Bax/Bak Activation Mcl1_down->Bax_act MOMP MOMP Bax_act->MOMP Casp_act Caspase Activation MOMP->Casp_act Casp_act->Apoptosis

Caption: Vinglycinate triggers mitotic arrest via the SAC, leading to apoptosis.

Section 3: Experimental Protocols for Studying Vinglycinate's Effects

To characterize the activity of vinglycinate, a series of standardized in vitro and cell-based assays are employed. These protocols provide a framework for assessing its direct effect on tubulin, its impact on the cell cycle, and its ability to induce apoptosis.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by an increase in light absorbance (turbidity) at 340 nm, which is proportional to the mass of microtubules formed.[2][19]

Methodology
  • Reagent Preparation:

    • Thaw purified tubulin (e.g., ≥99% pure bovine tubulin) on ice.

    • Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and supplement with 1 mM GTP and 10% glycerol. Keep on ice.[19]

    • Prepare serial dilutions of vinglycinate in the polymerization buffer. A typical final concentration range is 0.1 µM to 100 µM.[2]

    • Prepare controls: a positive control (e.g., nocodazole, another destabilizer) and a negative vehicle control (e.g., DMSO).[19]

  • Assay Procedure:

    • Pre-warm a 96-well plate and a spectrophotometer to 37°C. Tubulin polymerization is temperature-dependent and will not be efficient if the plate is cold.[19]

    • On ice, prepare the reaction mixes. For a 100 µL final volume, combine 90 µL of the tubulin solution (e.g., 3-4 mg/mL) with 10 µL of the diluted test compound, positive control, or negative control.[2][19]

    • Carefully pipette 100 µL of each reaction mix into the pre-warmed 96-well plate. Perform each condition in triplicate.[2]

    • Immediately place the plate in the 37°C spectrophotometer.

    • Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes in kinetic mode.[19]

  • Data Analysis:

    • Plot absorbance (OD 340 nm) as a function of time for each concentration.

    • Vinglycinate, as a destabilizer, is expected to decrease the rate of polymerization (Vmax) and the final polymer mass (plateau height) in a concentration-dependent manner compared to the vehicle control.[20]

start Start: Prepare Reagents (Tubulin, Buffers, Vinglycinate) mix Mix Tubulin + Vinglycinate (or controls) on Ice start->mix plate Pipette into Pre-warmed (37°C) 96-well Plate mix->plate read Read Absorbance (340 nm) Kinetically at 37°C for 60 min plate->read analyze Analyze Data: Plot OD vs. Time read->analyze end End: Determine Effect on Polymerization Rate & Mass analyze->end

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Staining for Mitotic Spindle Analysis

This technique allows for the direct visualization of the mitotic spindle and chromosomes, providing qualitative and quantitative data on vinglycinate-induced mitotic arrest and spindle aberrations.[12]

Methodology
  • Cell Culture and Treatment:

    • Seed adherent cancer cells (e.g., HeLa, A549) onto sterile glass coverslips in a multi-well plate. Allow cells to attach overnight. For mitotic cells that are less adherent, use of poly-lysine coated coverslips is recommended.[21]

    • Treat cells with vinglycinate at various concentrations (e.g., around the IC50 value) for a period sufficient to induce mitotic arrest (e.g., 16-24 hours). Include a vehicle control.[12][22]

  • Fixation and Permeabilization:

    • Aspirate the medium and rinse cells with PBS.

    • Fix the cells. Ice-cold methanol for 10 minutes at -20°C is often preferred for preserving microtubule structures. Alternatively, use 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature for better overall morphology.[12]

    • Wash the cells three times with PBS.

    • Permeabilize the cells with a buffer containing detergent (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-20 minutes to allow antibody access.[21]

  • Immunostaining:

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., PBS with 1-5% BSA) for 1 hour at room temperature.[12]

    • Incubate with primary antibodies diluted in blocking buffer, typically overnight at 4°C. Key targets include:

      • Microtubules: Anti-α-tubulin antibody.[12]

      • Chromosomes: DAPI (4',6-diamidino-2-phenylindole) is used later for nuclear staining.[12]

      • Centrosomes (optional): Anti-γ-tubulin antibody to visualize spindle poles.[12]

    • Wash cells three times with PBS.

    • Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse for tubulin) for 1 hour at room temperature, protected from light.[12]

    • Wash cells three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI solution for 5 minutes.[12]

    • Rinse once with PBS and mount the coverslips onto glass slides using an antifade mounting medium.[12]

    • Visualize using a fluorescence or confocal microscope. Vinglycinate-treated cells arrested in mitosis will show condensed chromosomes and disorganized or absent bipolar spindles.[23][24][25]

Flow Cytometry for Cell Cycle Analysis

Flow cytometry provides a rapid, quantitative assessment of the cell cycle distribution within a cell population. Vinglycinate-induced M-phase arrest is detected as an increase in the population of cells with a 4N DNA content (the G2/M peak).[13][26][27]

Methodology
  • Cell Treatment and Harvesting:

    • Seed cells in a multi-well plate and treat with vinglycinate at its IC50 concentration for a relevant time course (e.g., 24 hours).[22]

    • Harvest both adherent and floating cells (as arrested cells may detach) by trypsinization and centrifugation.[22]

    • Wash the cell pellet with cold PBS.

  • Fixation:

    • Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells and preserves their DNA.

    • Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a DNA staining solution containing a fluorescent DNA-intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000-20,000 cells per sample.

    • Generate a histogram of DNA content (fluorescence intensity).

    • Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population is indicative of mitotic arrest.[22]

Section 4: Quantitative Data Summary

The potency of vinglycinate is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50% after a defined exposure time (e.g., 48 or 72 hours).[28] IC50 values are highly dependent on the cell line and the assay conditions used.[29] The table below provides representative IC50 values for related vinca alkaloids against various human cancer cell lines to illustrate the typical potency range.

CompoundCell LineCancer TypeIC50 Value (nM)Citation
VinblastineHeLaCervical Cancer3.1[23]
VinblastineA549Lung Carcinoma1.8[23]
VincristineSH-SY5YNeuroblastoma100 (0.1 µM)[7]
VinflunineECV304Bladder Carcinoma~5-10[13]
VinflunineMCF-7Breast Cancer~10-20[13]

Note: These values are illustrative. Specific IC50 values for vinglycinate should be determined empirically for each experimental system.

Conclusion and Future Directions

Vinglycinate exemplifies a potent class of microtubule-destabilizing agents that exploit the fundamental reliance of cancer cells on a dynamic cytoskeleton for proliferation. Its mechanism is rooted in a high-affinity interaction with β-tubulin, which suppresses microtubule dynamics, leading to the activation of the spindle assembly checkpoint, prolonged mitotic arrest, and subsequent induction of apoptosis. The intricate signaling pathways that connect mitotic catastrophe to programmed cell death offer multiple avenues for further investigation and therapeutic exploitation.

Future research should continue to focus on several key areas:

  • Mechanisms of Resistance: Understanding how cancer cells develop resistance to vinca alkaloids, such as through the overexpression of drug efflux pumps (e.g., P-gp) or alterations in tubulin isotypes, is crucial for developing strategies to overcome treatment failure.[10]

  • Combination Therapies: Exploring synergistic combinations of vinglycinate with other agents, such as those that target apoptotic pathways (e.g., Bcl-2 inhibitors), could enhance therapeutic efficacy.[16]

  • Biomarker Development: Identifying predictive biomarkers, such as the expression levels of DR3 or specific Bcl-2 family proteins, could help select patients most likely to respond to vinglycinate therapy.[14]

By continuing to unravel the complex cellular responses to microtubule destabilization, the scientific community can further refine the use of vinglycinate and develop next-generation agents with improved efficacy and safety profiles for the treatment of cancer.

References

  • Berdis, A. J. (2017). Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option?. Pharmaceuticals, 10(2), 49.
  • Kavallaris, M. (2010). Microtubule destabilising agents: far more than just antimitotic anticancer drugs. British Journal of Clinical Pharmacology, 70(6), 788-796.
  • Ye, J., et al. (2004). Regulation of Vinca alkaloid-induced apoptosis by NF-κB/IκB pathway in human tumor cells. Molecular Pharmacology, 65(3), 513-520.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Retrieved from [Link]

  • Simoens, C., et al. (2006). Cell cycle effects of vinflunine, the most recent promising Vinca alkaloid, and its interaction with radiation, in vitro. Cancer Chemotherapy and Pharmacology, 58(2), 203-210.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Fluorescence Based). Cytoskeleton, Inc. Retrieved from [Link]

  • Belpomme, D., et al. (1990).
  • Foucal, E., et al. (2020). Deciphering the molecular mechanisms of anti-tubulin plant derived drugs. Phytochemistry Reviews, 19, 1205-1237.
  • Matesanz, R., & Barasoain, I. (2018). Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. Cancers, 10(11), 422.
  • Gigant, B., et al. (2005). Structural basis for the regulation of tubulin by vinblastine.
  • Gratzner, H. G., et al. (1986). The assessment of the chemotherapeutic effects of vinca alkaloids by immunofluorescence and flow cytometry. Annals of the New York Academy of Sciences, 468, 67-79.
  • Synapse. (2024, July 17). What is the mechanism of Vinflunine?. PatSnap. Retrieved from [Link]

  • Tran, A. D., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (137), e57889.
  • Dhamodharan, R., et al. (1995). Vinblastine suppresses dynamics of individual microtubules in living interphase cells. Molecular Biology of the Cell, 6(9), 1215-1229.
  • Mollinedo, F., et al. (2012). Cell fate after mitotic arrest in different tumor cells is determined by the balance between slippage and apoptotic threshold. Toxicology and Applied Pharmacology, 258(3), 325-335.
  • Rao, S., et al. (1996). Localization of the vinblastine-binding site on beta-tubulin. Journal of Biological Chemistry, 271(25), 14707-14711.
  • Steinmetz, M. O., & Prota, A. E. (2018). The known binding sites of microtubule-targeting agents on tubulin. Current Opinion in Structural Biology, 52, 110-119.
  • Lobert, S., et al. (1996). The C terminus of β-tubulin regulates vinblastine-induced tubulin polymerization. Proceedings of the National Academy of Sciences, 93(17), 8895-8900.
  • Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Royal Society of Chemistry. Retrieved from [Link]

  • Dumontet, C., & Sikic, B. I. (1999). Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death. Journal of Clinical Oncology, 17(3), 1061-1070.
  • Telley, I. A., & Gönczy, P. (2017). Automated Immunofluorescence Staining for Analysis of Mitotic Stages and Division Orientation in Brain Sections. Methods in Molecular Biology, 1584, 15-28.
  • Das, K. C., & Das, A. (2007). Antimicrotubular drugs binding to vinca domain of tubulin. Mini reviews in medicinal chemistry, 7(12), 1209-1218.
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. Retrieved from [Link]

  • Dalton, W. B., et al. (2012). Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction. Molecular Biology of the Cell, 23(4), 607-619.
  • Wang, L., et al. (2018). Anti-mitotic chemotherapeutics promote apoptosis through TL1A-activated death receptor 3 in cancer cells. eLife, 7, e33535.
  • ResearchGate. (n.d.). IC50 values for 2-APCAs (I-IV), paclitaxel, and vinblastine for epithelial cancer cell lines. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2019, April 26). How can I better keep mitotic cells on coverslips during immunofluorescence?. ResearchGate. Retrieved from [Link]

  • Connolly, J. A., et al. (1977). Immunoflourescent staining of cytoplasmic and spindle microtubules in mouse fibroblasts with antibody to tau protein. Proceedings of the National Academy of Sciences, 74(6), 2437-2440.
  • PNAS. (n.d.). Immunoflourescent staining of cytoplasmic and spindle microtubules in mouse fibroblasts with antibody to tau protein. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics, 8(3).
  • Gorobets, E., et al. (2022). Bcl-xL activity influences outcome of the mitotic arrest. Frontiers in Cell and Developmental Biology, 10, 976823.
  • Dalton, W. B., et al. (2012). Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction. Molecular Biology of the Cell, 23(4), 607-619.
  • Science.gov. (n.d.). cell lines ic50: Topics. Science.gov. Retrieved from [Link]

  • Bueno-Betí, C., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2213.

Sources

Protocols & Analytical Methods

Method

Vinglycinate sulfate stock solution preparation protocol

Application Note: Preparation and Handling Protocol for Vinglycinate Sulfate Stock Solutions Introduction & Scientific Context Vinglycinate sulfate is a synthetic, water-soluble derivative of the naturally occurring vinc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling Protocol for Vinglycinate Sulfate Stock Solutions

Introduction & Scientific Context

Vinglycinate sulfate is a synthetic, water-soluble derivative of the naturally occurring vinca alkaloid, vinblastine[1]. Originally developed to mitigate the neurotoxicity associated with earlier vinca alkaloids, it functions as a potent mitotic inhibitor. It exerts its cytotoxic effects by binding directly to tubulin heterodimers, which prevents microtubule polymerization, effectively arresting the cell cycle at metaphase and inducing apoptosis[2].

Proper handling and preparation of vinglycinate sulfate are critical for assay reproducibility. Like many vinca alkaloids, it is highly susceptible to photo-oxidation, aqueous hydrolysis, and degradation via repeated freeze-thaw cycles[3]. This application note provides a field-validated, self-consistent protocol for the preparation, handling, and storage of vinglycinate sulfate stock solutions to ensure maximal stability in preclinical in vitro and in vivo assays.

Physicochemical Properties

Understanding the physicochemical properties of vinglycinate sulfate is the first step in designing a robust solubilization strategy. Because it is formulated as a sulfate salt with a 2:3 stoichiometry (two vinglycinate molecules per three sulfuric acid molecules), the effective molecular weight must be calculated carefully to ensure accurate molarity of the active moiety[4].

Table 1: Physicochemical Properties of Vinglycinate Sulfate

PropertySpecification
Compound Name Vinglycinate Sulfate
CAS Number 7281-31-4 (Sulfate Salt) / 865-24-7 (Free Base)
Molecular Formula C₉₆H₁₃₂N₁₀O₃₀S₃ (2:3 Salt Complex)
Molecular Weight (Salt Complex) 2002.3 g/mol
Effective MW (Per Active Moiety) 1001.15 g/mol
Solubility Soluble in DMSO (≥ 10 mg/mL) and Water
Storage (Solid) -20°C, desiccated, protected from light

Mechanism of Action

Vinglycinate sulfate disrupts the dynamic equilibrium of microtubules. The causality of its efficacy lies in its high-affinity binding to the vinca domain of tubulin, which shifts the equilibrium toward depolymerization and halts cellular division.

MOA Tubulin α/β-Tubulin Heterodimers Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Arrest Metaphase Arrest & Apoptosis Microtubule->Arrest Disruption CellDiv Cell Division (Mitosis) Spindle->CellDiv Vinglycinate Vinglycinate Sulfate Vinglycinate->Microtubule Inhibits Vinglycinate->Arrest Induces

Mechanism of Action of Vinglycinate Sulfate on Microtubule Dynamics.

Experimental Protocol: Preparation of a 10 mM Stock Solution

Rationale & Causality: While vinglycinate sulfate is water-soluble, preparing long-term stock solutions in anhydrous Dimethyl Sulfoxide (DMSO) is highly recommended. Aqueous solutions of vinca alkaloids are prone to pH-dependent hydrolysis over time. Anhydrous DMSO minimizes this hydrolytic degradation. Furthermore, the compound is highly light-sensitive; exposure to ambient laboratory lighting can cause rapid photo-oxidation. Therefore, all preparation steps must be conducted in amber vials or under low-light conditions.

Quantitative Solubilization: To achieve a 10 mM stock solution of the active vinglycinate moiety, you must account for the 2:3 salt stoichiometry. One mole of the salt complex (2002.3 g/mol ) yields two moles of active vinglycinate. Therefore, the effective molecular weight per active moiety is 1001.15 g/mol [4]. Using the full salt MW without accounting for this stoichiometry will result in a 50% overdose error in downstream assays.

Table 2: Reconstitution Volumes for 10 mM Stock Solution (Active Moiety)

Mass of Vinglycinate SulfateVolume of Anhydrous DMSO RequiredFinal Concentration (Active Moiety)
1.0 mg99.9 µL10 mM
5.0 mg499.4 µL10 mM
10.0 mg998.8 µL10 mM

Step-by-Step Methodology:

  • Equilibration (Self-Validation Step): Remove the lyophilized vinglycinate sulfate vial from -20°C storage. Place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial introduces atmospheric moisture condensation, which accelerates hydrolysis and alters the precise mass of the hygroscopic sulfate salt.

  • Weighing: Under low-light conditions, weigh the desired mass of vinglycinate sulfate using a microbalance. Transfer the powder to a sterile, amber glass vial.

    • Causality: Amber glass blocks UV/visible light, preventing photo-degradation. Glass is preferred over standard polystyrene to prevent non-specific surface adsorption.

  • Solvent Addition: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) to the vial according to Table 2.

  • Homogenization: Vortex the mixture gently for 30–60 seconds. If particulates remain, sonicate the vial in a water bath at room temperature for 1 to 2 minutes.

    • Self-Validation: Inspect the solution against a dark background; it should be completely clear with no visible refractive particles.

  • Sterile Filtration (Optional but Recommended): If the stock is intended for long-term cell culture assays, filter the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is chemically resistant to DMSO and exhibits low drug-binding characteristics.

  • Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 10–50 µL) in opaque or amber microcentrifuge tubes.

    • Causality: Aliquoting eliminates freeze-thaw cycles. A single freeze-thaw cycle can degrade vinca alkaloids by up to 5-10%.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage (stable for up to 6 months)[3].

Workflow Visualization

Workflow Step1 1. Equilibration Warm to RT in desiccator Step2 2. Weighing Use amber glass vial Step1->Step2 Step3 3. Solubilization Add anhydrous DMSO Step2->Step3 Step4 4. Homogenization Vortex/Sonicate in dark Step3->Step4 Step5 5. Aliquoting Dispense into amber tubes Step4->Step5 Step6 6. Storage Store at -80°C Step5->Step6

Step-by-step workflow for Vinglycinate Sulfate stock solution preparation.

Quality Control and Stability Monitoring

To ensure the trustworthiness of the stock solution over time, periodic quality control is advised. Vinglycinate sulfate integrity can be verified via High-Performance Liquid Chromatography (HPLC) coupled with UV detection (typically at 214 nm and 254 nm). A shift in retention time or the appearance of secondary peaks indicates hydrolytic or oxidative degradation, at which point the aliquot should be discarded.

Sources

Application

Application Note: In Vitro Cell Viability and Mechanistic Assays for Vinglycinate Evaluation

Introduction & Pharmacological Context Vinglycinate (VGL) is a 4-aminoacetyl derivative of the naturally occurring vinca alkaloid, vinblastine. Originally synthesized in the 1960s, it was developed as a molecular modific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Vinglycinate (VGL) is a 4-aminoacetyl derivative of the naturally occurring vinca alkaloid, vinblastine. Originally synthesized in the 1960s, it was developed as a molecular modification aimed at reducing the dose-limiting toxicities associated with early antineoplastic agents while maintaining potent oncolytic efficacy[1].

Mechanistically, Vinglycinate operates as a classic microtubule-destabilizing agent. It2 at the distinct vinca-binding domain[2]. Unlike taxanes (which stabilize microtubule formation), vinca alkaloids inhibit the polymerization of tubulin into microtubules[2]. Because microtubules exist in a highly dynamic state of continuous assembly and disassembly that is vital for mitotic spindle function, this suppression of microtubule dynamics blocks cell division, leading to3[3].

MoA VGL Vinglycinate (VGL) Tubulin β-Tubulin Subunit VGL->Tubulin Binds Vinca Domain Inhibition Inhibition of Microtubule Polymerization Tubulin->Inhibition Prevents Assembly Arrest Cell Cycle Arrest (G2/M Phase) Inhibition->Arrest Mitotic Spindle Failure Apoptosis Apoptosis Induction Arrest->Apoptosis Prolonged Arrest

Fig 1: Mechanism of action of Vinglycinate leading to apoptosis.

Experimental Design Rationale: A Self-Validating System

When evaluating the in vitro cytotoxicity of Vinglycinate, relying on a single assay modality introduces scientific risk. Metabolic assays, such as the MTT assay, measure mitochondrial oxidoreductase activity as a proxy for cell viability. However, they can yield false positives if a compound induces a metabolic shift without causing true cell death.

To ensure rigorous scientific integrity, this protocol employs a bipartite, self-validating assay system :

  • Primary Screen (MTT Assay): Quantifies dose-dependent metabolic inhibition to establish the precise IC50 of Vinglycinate.

  • Orthogonal Validation (Annexin V/PI Flow Cytometry): Confirms that the loss of metabolic viability is causally linked to the induction of apoptosis (the established mechanism of tubulin inhibitors), ruling out non-specific necrosis or temporary metabolic suppression.

Workflow Seed Seed Cells Treat Vinglycinate Treatment Seed->Treat Split Treat->Split MTT MTT Assay (Metabolic Viability) Split->MTT Annexin Annexin V/PI (Apoptosis Check) Split->Annexin Analysis IC50 & Mechanism Validation MTT->Analysis Annexin->Analysis

Fig 2: Self-validating workflow combining MTT and Annexin V/PI assays.

Quantitative Data Summary: Vinglycinate vs. Vinblastine

Historical clinical and preclinical data demonstrate that while Vinglycinate shares the same mechanism of action as vinblastine, it exhibits a distinct potency profile. To achieve equivalent therapeutic responses or in vitro cytotoxicity, 4[1][5][4]. The table below summarizes expected comparative benchmarks to guide dose-response planning.

CompoundMechanismRelative In Vitro IC50Preclinical Effective Dose (P-1534 Leukemia)Primary Dose-Limiting Toxicity
Vinblastine (VLB) Tubulin Depolymerization1x (Baseline, ~1-10 nM)~1.5 mg/kg[5]Leukopenia[4]
Vinglycinate (VGL) Tubulin Depolymerization10x (~10-100 nM)~15.0 mg/kg[5]Leukopenia[4]

Detailed Experimental Protocols

Protocol A: MTT Cell Viability Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of Vinglycinate.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells (e.g., HeLa, A549) in the logarithmic growth phase. Seed at a density of 5,000 cells/well in 100 µL of complete media in a 96-well flat-bottom plate.

    • Causality: Vinglycinate targets actively dividing cells by disrupting the mitotic spindle. Seeding at an optimal density ensures cells are actively proliferating and not contact-inhibited when the drug is applied.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

  • Vinglycinate Treatment: Prepare a 10-point serial dilution of Vinglycinate (e.g., 0.1 nM to 1000 nM) in complete media. Aspirate the old media and add 100 µL of the drug-containing media to the respective wells (run in biological triplicates). Include vehicle control (e.g., 0.1% DMSO) and blank wells.

    • Causality: A 48 to 72-hour treatment window is mandatory. Microtubule poisons require cells to progress through the cell cycle to the G2/M phase to exert their arrest; shorter incubations may artificially inflate the apparent IC50.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

    • Causality: Viable cells convert the yellow tetrazolium salt into insoluble purple formazan crystals via active mitochondrial dehydrogenases.

  • Solubilization & Reading: Carefully aspirate the media without disturbing the formazan crystals. Add 100 µL of DMSO to each well to solubilize the crystals. Incubate on a plate shaker for 10 minutes.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader. Calculate relative viability and determine the IC50 using non-linear regression (curve fit) software.

Protocol B: Annexin V/PI Apoptosis Assay (Orthogonal Validation)

Objective: To confirm that the IC50 observed in Protocol A is driven by apoptosis, validating the mechanism of action.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates (3 x 10^5 cells/well) and incubate overnight. Treat cells with Vinglycinate at concentrations corresponding to 0.5x, 1x, and 2x the established IC50 for 48 hours.

  • Harvesting (Critical Step): Collect the culture media (containing detached, apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS and add the wash to the tube. Trypsinize the remaining adherent cells and pool them into the same tube.

    • Causality: Apoptotic cells round up and detach from the culture surface. Discarding the supernatant will selectively wash away the apoptotic population, leading to a false-negative flow cytometry result.

  • Washing: Centrifuge the pooled cells at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Causality: Annexin V binds to phosphatidylserine (PS) which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable DNA intercalator that only stains cells with compromised membranes (late apoptosis/necrosis).

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately via flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+) to confirm the mechanism of Vinglycinate-induced cell death.

References

  • Title : VINGLYCINATE - Inxight Drugs Source : ncats.io URL : 1

  • Title : Preclinical Studies with Vinglycinate, One of a Series of Chemically Derived Analogs of Vinblastine Source : AACR Journals URL : 5

  • Title : Initial Clinical Experience with Vinglycinate Sulfate, a Molecular Modification of Vinblastine Source : AACR Journals URL : 4

  • Title : Mitotic inhibitor Source : Wikipedia URL : 2

  • Title : Novel tubulin-interacting agents: a tale of Taxus brevifolia and Catharanthus roseus-based drug discovery Source : Portico URL : 3

Sources

Method

Application Note: Semi-Synthesis of Vinglycinate from Vinblastine Precursors

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Vinglycinate is a synthetic derivative of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Vinglycinate is a synthetic derivative of the naturally occurring oncolytic alkaloid vinblastine. Originally developed in the 1960s to improve the therapeutic index of vinca alkaloids, it acts by binding to the vinca domain of β-tubulin, thereby destabilizing microtubule dynamics and inhibiting polymerization 1[1]. While it demonstrated a safer toxicity profile in preclinical leukemia models, its clinical application required significantly higher doses compared to vinblastine2[2].

The synthesis of vinglycinate (N,N-dimethylglycinyl vinblastine) requires the functionalization of the C-4 position on the vindoline core of the dimeric alkaloid.

The Steric Challenge: The C-4 hydroxyl group in the intermediate 4-desacetylvinblastine is highly sterically hindered. Attempting direct esterification with N,N-dimethylglycine using standard peptide coupling agents (e.g., EDC/DMAP) leads to sluggish kinetics, poor yields, and degradation of the sensitive indole-dihydroindole framework.

The Synthetic Solution: To circumvent this, a highly efficient two-step sequence is employed. The C-4 hydroxyl is first acylated with a small, highly reactive electrophile (chloroacetyl chloride). The resulting α-chloro ester is highly susceptible to nucleophilic attack, allowing for a rapid SN2 displacement by dimethylamine to yield the target N,N-dimethylglycinate moiety3[3].

Visualizing the Workflows & Pathways

Chemical Synthesis Workflow

Workflow A Vinblastine (C-4 Acetyl) B 4-Desacetylvinblastine (C-4 Hydroxyl) A->B Hydrolysis (NaOMe/MeOH) C 4-Chloroacetylvinblastine (C-4 Chloroacetate) B->C Acylation (Chloroacetyl chloride) D Vinglycinate (C-4 N,N-dimethylglycinate) C->D Amination (Dimethylamine) E Vinglycinate Sulfate (API) D->E Salt Formation (H2SO4)

Figure 1: Three-step semi-synthetic workflow from vinblastine to vinglycinate sulfate.

Pharmacological Mechanism of Action

MOA N1 Vinglycinate (Vinca Alkaloid) N2 Binding to β-Tubulin (Vinca Domain) N1->N2 N3 Inhibition of Microtubule Polymerization N2->N3 Destabilizes dynamics N4 Metaphase Arrest (G2/M Phase) N3->N4 Spindle apparatus fails N5 Apoptosis (Cancer Cell Death) N4->N5 Prolonged arrest

Figure 2: Cellular signaling and mechanism of action for vinglycinate.

Experimental Protocols

⚠️ Safety Warning: Vinca alkaloids are potent cytotoxic agents and vesicants. All manipulations must be conducted in a certified Class II, Type B2 Biological Safety Cabinet using appropriate PPE.

Step 1: Selective Deacetylation to 4-Desacetylvinblastine

Objective: Selectively cleave the C-4 acetate while preserving the C-3 methyl ester4[4].

  • Preparation: Dissolve vinblastine sulfate (1.0 eq) in anhydrous methanol (0.1 M) under an argon atmosphere. Cool the solution to 0°C using an ice bath.

  • Hydrolysis: Add a freshly prepared solution of sodium methoxide (NaOMe) in methanol (1.2 eq) dropwise.

    • Causality: A mild, controlled stoichiometric addition of alkoxide at low temperature ensures selective transesterification at the more labile C-4 acetate without hydrolyzing the critical C-3 methyl ester.

  • Monitoring: Stir for 2–4 hours. Monitor the reaction via TLC (DCM:MeOH 9:1).

  • Quenching: Once complete, quench with glacial acetic acid (1.2 eq).

    • Causality: Immediate neutralization prevents base-catalyzed epimerization of the stereocenters.

  • Isolation: Concentrate under reduced pressure, partition between DCM and saturated aqueous NaHCO₃, and extract the organic layer. Dry over Na₂SO₄ and concentrate to yield 4-desacetylvinblastine.

Step 2: Acylation to 4-Chloroacetylvinblastine

Objective: Install the reactive α-chloro ester leaving group3[3].

  • Preparation: Dissolve 4-desacetylvinblastine (1.0 eq) in anhydrous dichloromethane (DCM) (0.05 M).

  • Acid Scavenging: Add anhydrous pyridine (3.0 eq).

    • Causality: Pyridine neutralizes the HCl generated during acylation, preventing acid-catalyzed degradation of the basic tertiary amines within the alkaloid core.

  • Acylation: Cool to 0°C. Add chloroacetyl chloride (1.5 eq) dropwise over 15 minutes.

  • Monitoring: Stir at 0°C for 1–2 hours until complete consumption of the starting material is observed via LC-MS.

  • Isolation: Wash the organic phase with cold 5% NaHCO₃ and brine. Dry and evaporate to yield crude 4-chloroacetylvinblastine. Use immediately in the next step to avoid hydrolysis.

Step 3: Amination to Vinglycinate

Objective: SN2 displacement of the chloride by dimethylamine3[3].

  • Preparation: Dissolve 4-chloroacetylvinblastine (1.0 eq) in anhydrous DCM or THF (0.05 M).

  • Displacement: Add a solution of anhydrous dimethylamine in THF (2.0 M, 5.0 eq) at room temperature.

    • Causality: A large excess of dimethylamine drives the SN2 reaction to completion rapidly, minimizing competing side reactions such as ester hydrolysis or elimination.

  • Monitoring: Stir for 4–6 hours at room temperature.

  • Purification: Evaporate the volatiles under reduced pressure. Purify the residue via flash column chromatography (silica gel, eluting with a gradient of DCM to DCM/MeOH/NH₄OH) to isolate pure vinglycinate free base5[5].

Step 4: Formation of Vinglycinate Sulfate

Objective: Convert the free base to a stable, water-soluble sulfate salt for formulation5[5].

  • Preparation: Dissolve vinglycinate free base in absolute ethanol.

  • Salt Formation: Slowly add a 1M solution of sulfuric acid in ethanol (titrated to pH 3.5–4.0).

  • Crystallization: Induce crystallization by the slow addition of anhydrous diethyl ether.

  • Isolation: Filter the resulting precipitate, wash with cold ether, and dry under high vacuum to yield vinglycinate sulfate.

Quantitative Data & Analytical Characterization

StepReaction PhaseReagents & SolventsTempTimeExpected YieldKey Analytical Marker (¹H NMR / MS)
1 DeacetylationNaOMe, MeOH0°C to RT2–4 h85–90%Loss of acetate -CH₃ singlet (~2.1 ppm)
2 ChloroacetylationChloroacetyl chloride, Pyridine, DCM0°C1–2 h75–80%Appearance of -CH₂Cl singlet (~4.1 ppm)
3 AminationDimethylamine, THF/DCMRT4–6 h80–85%Shift of -CH₂- and new N(CH₃)₂ singlet (~2.3 ppm)
4 Salt FormationH₂SO₄, EtOH, Et₂O0°C1 h>95%Sulfate counterion confirmation via Ion Chromatography

References

  • NCATS Inxight Drugs: VINGLYCINATE. National Center for Advancing Translational Sciences.2

  • Novel tubulin-interacting agents: a tale of Taxus brevifolia and Catharanthus roseus-based drug discovery. Portico. 1

  • Vincaleukoblastine derivatives - Patent 0123441. European Patent Office. 3

  • Vinglycinate | 865-24-7 | xxxx - MedKoo Biosciences. MedKoo Biosciences. 5

  • NEW AMINE DERIVATIVES OF VINBLASTIN, LEUROSIDINE AND LEUROCRISTIN - Patent DE2415980A1. Google Patents. 4

Sources

Application

Application Note: Vinglycinate Sulfate Dosing Regimens and Pharmacokinetic Optimization in Murine Tumor Models

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Focus: In vivo pharmacology, pharmacokinetic-pharmacodynamic (PK/PD) modeling, and protocol standardization. In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Focus: In vivo pharmacology, pharmacokinetic-pharmacodynamic (PK/PD) modeling, and protocol standardization.

Introduction & Mechanistic Rationale

Vinglycinate sulfate is a semisynthetic vinca alkaloid developed as a molecular modification of vinblastine[1]. Historically, it was synthesized to overcome the resistance profiles and dose-limiting toxicities of first-generation tubulin-interacting agents. In preclinical evaluations, vinglycinate demonstrated robust, measurable antineoplastic activity in several murine leukemia models (such as the P-1534 model) and was uniquely noted for its oral absorption capabilities, though parenteral administration remains the gold standard for controlled efficacy studies[2][3].

The Causality of Cytotoxicity: Like its parent compounds, vinglycinate exerts its primary cytotoxic effect by binding to high-affinity sites on β -tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, catastrophically destabilizing the mitotic spindle. Consequently, tumor cells are arrested in the G2/M phase of the cell cycle, triggering prolonged mitotic arrest and subsequent apoptosis[2].

Because vinca alkaloids possess a notoriously narrow therapeutic index—driven by ABCB1-mediated efflux and CYP-mediated hepatic metabolism—establishing a rigorous, self-validating dosing regimen in murine models is critical[4]. Overdosing leads to fatal myelosuppression and chemotherapy-induced peripheral neuropathy (CIPN), while underdosing fails to achieve the necessary tumor-site concentration.

MOA VGL Vinglycinate Sulfate Administration Tubulin β-Tubulin Binding (High Affinity) VGL->Tubulin Intracellular uptake Microtubule Inhibition of Microtubule Polymerization Tubulin->Microtubule Destabilizes polymer dynamics Mitosis Mitotic Arrest (G2/M Phase) Microtubule->Mitosis Mitotic spindle disruption Apoptosis Apoptosis (Tumor Cell Death) Mitosis->Apoptosis Prolonged arrest & stress

Figure 1: Mechanistic pathway of Vinglycinate Sulfate from target binding to tumor cell apoptosis.

Pharmacokinetics and Biodistribution

To design an effective dosing schedule, one must account for the nonlinear pharmacokinetics of vinca derivatives in mice. Vinglycinate and its analogs typically follow a multi-compartment PK model following intravenous (IV) injection. Toxicity is not solely dependent on the Area Under the Curve (AUC), but rather on the terminal half-life and the duration for which the plasma concentration exceeds the toxic threshold[5].

Table 1: Comparative Pharmacokinetic & Dosing Parameters in Wild-Type Mice

Note: Parameters are extrapolated from foundational wild-type murine models for vinblastine and its semisynthetic derivatives.

ParameterVinglycinate Sulfate (Estimated)Vinblastine (Reference)Biological Implication
Primary Route IV / IP (Orally absorbed)IV / IPDictates formulation strategy.
Maximum Tolerated Dose (MTD) 2.5 - 3.5 mg/kg (Schedule dependent)2.0 - 3.0 mg/kgExceeding MTD causes lethal neurotoxicity.
Clearance Mechanism Hepatic (CYP3A4 equivalent) / BiliaryHepatic / BiliaryAvoid co-administration with CYP inhibitors.
Efflux Transporter ABCB1 (P-glycoprotein)ABCB1Mdr1a/b(-/-) mice require >50% dose reduction.
Terminal Half-Life ( t1/2​ ) ~ 4 - 6 hours~ 4.5 hoursDictates dosing frequency (e.g., Q4D vs Daily).

Experimental Protocols: Formulation and Administration

To ensure a self-validating system, the protocol below incorporates built-in quality control steps. The choice of a Q4D (every 4 days) or weekly schedule is deliberately selected to allow for hematopoietic recovery, preventing the cumulative toxicity seen with daily dosing[1].

Protocol 3.1: Dose Formulation

Rationale: Vinglycinate sulfate is highly water-soluble but susceptible to hydrolysis over time. Fresh preparation is mandatory to maintain the active pharmaceutical ingredient's integrity.

  • Reconstitution: Weigh the lyophilized vinglycinate sulfate powder under sterile conditions. Reconstitute in sterile 0.9% NaCl (Saline) to achieve a stock concentration of 1.0 mg/mL.

  • Avoid Precipitation: Do not use strongly alkaline buffers, as vinca alkaloids can precipitate or degrade at high pH. Maintain a pH of 4.0 to 5.5.

  • Working Dilution: Dilute the stock solution with 0.9% Saline to the final working concentration (e.g., 0.2 mg/mL for a 2.0 mg/kg dose in a 20g mouse, assuming a 200 µL injection volume).

  • Storage: Keep the working solution on ice during the dosing procedure. Discard any unused reconstituted solution after 8 hours.

Protocol 3.2: In Vivo Dosing Regimen (Efficacy Study)

Rationale: Intravenous (IV) administration via the lateral tail vein ensures 100% bioavailability and immediate systemic distribution, mimicking clinical infusion kinetics.

  • Acclimation & Inoculation: Implant murine tumor cells (e.g., P-1534 leukemia or solid xenografts) subcutaneously into the right flank of 6-8 week old mice.

  • Randomization: Once tumors reach an average volume of 100–150 mm³, randomize mice into Vehicle Control and Vinglycinate treatment groups (n=8 to 10 per group).

  • Administration:

    • Restrain the mouse using a humane rodent restrainer.

    • Warm the tail gently to dilate the lateral tail vein.

    • Administer Vinglycinate Sulfate at 2.0 mg/kg IV .

  • Dosing Schedule: Repeat dosing every 4 days (Q4D) for a total of 3 to 4 cycles.

  • Self-Validation Check: If >20% of the cohort exhibits >15% body weight loss after the first dose, the dosing frequency must be extended to weekly, or the dose reduced to 1.5 mg/kg.

Workflow Acclimation Tumor Inoculation & Acclimation Randomization Tumor Vol: 100 mm³ (Randomization) Acclimation->Randomization Dosing Vinglycinate Dosing (2.0 mg/kg IV, Q4D) Randomization->Dosing Monitoring Efficacy & Toxicity Monitoring (Daily) Dosing->Monitoring Monitoring->Dosing Dose reduction if weight loss >15% Endpoint Endpoint Analysis (Tumor/PK/Tissue) Monitoring->Endpoint

Figure 2: Standardized in vivo experimental workflow for evaluating Vinglycinate efficacy.

Toxicity Monitoring and Neuropathy Assessment

Because vinglycinate is a molecular modification of vinblastine, researchers must actively monitor for Chemotherapy-Induced Peripheral Neuropathy (CIPN), a primary dose-limiting toxicity[1][6].

  • Body Weight Tracking: Weigh mice daily. A loss of >20% of initial body weight is an immediate humane endpoint.

  • Cold Allodynia Testing (Self-Validating CIPN Control): To confirm that the drug is reaching neurotoxic thresholds (which correlates with systemic exposure), perform a tail-flick latency test in cold water (0°C). Mice dosed with active vinca alkaloids will exhibit significantly reduced tail-flick latencies (e.g., <10 seconds) compared to vehicle controls by Day 12-15 of the dosing schedule[6][7].

  • Biomarker Tracking: Recent studies indicate that circulating microRNAs, specifically miR-124, significantly increase in the plasma of mice experiencing taxane or vinca-alkaloid-induced peripheral neuropathy, serving as an excellent non-invasive biomarker for toxicity[6][7].

References

  • Novel tubulin-interacting agents: a tale of Taxus brevifolia and Catharanthus roseus-based drug discovery. Portico.org.
  • THE VINCA ALKALOIDS: A NEW CLASS OF ONCOLYTIC AGENTS. Semantic Scholar (Cancer Research 1963).
  • Plasma pharmacokinetics of vinblastine and the investigational Vinca alkaloid N-(deacetyl-O-4-vinblastoyl-23)-L-ethyl isoleucinate in mice as determined by high-performance liquid chromatography. PubMed (NIH).
  • Rodent Models of Chemotherapy-Induced Peripheral Neuropathy. ILAR Journal (Oxford Academic).
  • Circulating microRNA and automated motion analysis as novel methods of assessing chemotherapy-induced peripheral neuropathy in mice. PLOS One.
  • Vinblastine pharmacokinetics in mouse, dog, and human in the context of a physiologically based model incorporating tissue-specific drug binding, transport, and metabolism. PubMed Central (NIH).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Vinglycinate Solubility in Aqueous Buffers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Vinglycinate. This document is designed for researchers, scientists, and drug development professionals to provide expert guida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Vinglycinate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility challenges encountered when working with Vinglycinate in aqueous buffer systems. Our goal is to provide you with the scientific rationale and practical protocols needed to ensure consistent, reliable, and accurate experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Vinglycinate and why is its solubility in aqueous buffers a concern?

A: Vinglycinate is a semi-synthetic derivative of the vinca alkaloid vinblastine, an important class of anti-cancer compounds.[1][2] It possesses a large, complex, and relatively hydrophobic molecular structure (Molecular Formula: C₄₈H₆₃N₅O₉, Molecular Weight: ~854 g/mol ).[3][4] Like many complex organic molecules, its intrinsic water solubility is limited.[5][6]

For in vitro and other biological experiments, Vinglycinate must be fully dissolved in an aqueous buffer to ensure uniform concentration, predictable activity, and reproducible results. Poor solubility can lead to:

  • Inaccurate Dosing: Undissolved particles lead to an overestimation of the compound's concentration in solution.

  • High Variability: Inconsistent dissolution between experiments can be a major source of result variability.

  • Precipitation: The compound may fall out of solution during the experiment, altering the effective concentration and potentially causing cytotoxic effects unrelated to its mechanism of action.[7]

Q2: What are the primary factors that influence Vinglycinate's solubility?

A: The solubility of Vinglycinate in an aqueous environment is a multifactorial issue governed by several key physicochemical parameters:

  • pH of the Buffer: As a molecule with multiple nitrogen atoms, Vinglycinate acts as a weak base. The pH of the solution dictates the protonation state of these amine groups, which is a critical determinant of solubility.

  • Buffer Composition and Ionic Strength: The specific ions in the buffer can interact with Vinglycinate. Some buffer systems may promote solubility, while others could lead to precipitation or compound degradation.[8]

  • Co-solvents: The inclusion of water-miscible organic solvents can significantly alter the polarity of the solvent system, often enhancing the solubility of hydrophobic compounds.[9]

  • Temperature: Temperature affects the thermodynamics of dissolution. For most solid compounds, solubility increases with temperature.[10]

  • Concentration: Every compound has a saturation limit in a given solvent system. Attempting to prepare solutions above this concentration will inevitably lead to precipitation.

Q3: Should I dissolve Vinglycinate powder directly into my aqueous buffer?

A: It is not recommended to dissolve Vinglycinate powder directly into an aqueous buffer. Due to its hydrophobic nature and high molecular weight, this often results in incomplete dissolution, clumping, and the formation of a suspension rather than a true solution.

The universally accepted best practice for compounds like Vinglycinate is to first prepare a high-concentration stock solution in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock into the final aqueous buffer.[11][12] This ensures the compound is fully solvated before being introduced to the aqueous environment.

Section 2: Troubleshooting Guide: From Powder to Stable Solution

This section provides a systematic approach to dissolving Vinglycinate and troubleshooting common issues.

Issue 1: My Vinglycinate powder is not dissolving, even after preparing a DMSO stock solution.

This is a common first hurdle. The key lies in the methodology of preparing the stock solution and, critically, how it is diluted into the final buffer.

cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution into Aqueous Buffer A Weigh Vinglycinate Powder B Add appropriate volume of 100% DMSO (e.g., to make 10-20 mM stock) A->B C Vortex/Sonicate until fully dissolved (Solution must be clear) B->C D Pre-warm aqueous buffer to RT or 37°C C->D Proceed to Dilution E While vigorously vortexing the buffer, add the DMSO stock drop-wise D->E F Continue vortexing for 1-2 minutes E->F G Visually inspect for clarity F->G start Precipitate Observed q1 Is final concentration >10 µM? start->q1 q2 Is buffer pH ≥ 7.0? q1->q2 No sol1 Lower the final concentration. Determine max solubility empirically. q1->sol1 Yes q3 Are you using a phosphate buffer (PBS)? q2->q3 No sol2 Switch to a buffer with pH 5.5 - 6.8 (e.g., MES, Citrate). q2->sol2 Yes sol3 Try a non-phosphate buffer (e.g., HEPES, Tris). q3->sol3 Yes end Solution may be stable q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting decision tree for Vinglycinate precipitation.

Possible Cause 1: Concentration Exceeds Solubility Limit

Even with proper technique, the final concentration may be too high for the aqueous system. While specific data for Vinglycinate is scarce, related vinca alkaloids show limited solubility in PBS (pH 7.2), providing a useful reference.

CompoundSolvent SystemApproximate Solubility
Vincristine Sulfate PBS (pH 7.2)~2 mg/mL
Vinblastine Sulfate PBS (pH 7.2)~0.5 mg/mL
AS-252424 1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL
Data compiled from vendor technical sheets as a reference.[12][13][14]

Solution: Perform a solubility test. Prepare serial dilutions of your Vinglycinate stock into the final buffer and determine the highest concentration that remains clear after 1-2 hours.

Possible Cause 2: Unfavorable Buffer pH

Scientific Rationale: Vinglycinate contains several amine functional groups, making it a weak base. In neutral to alkaline buffers (pH ≥ 7), these amines are largely deprotonated and uncharged, reducing their interaction with polar water molecules and decreasing solubility. In acidic conditions (pH < 7), the amines become protonated (e.g., -NH⁺-), acquiring a positive charge that dramatically increases their aqueous solubility. [15] Protocol 2: pH Optimization

  • Select an Acidic/Near-Neutral Buffer: Instead of PBS (pH 7.4), try a buffer with a lower pH. Good choices include:

    • MES Buffer: Effective buffering range pH 5.5 - 6.7.

    • Citrate Buffer: Effective buffering range pH 3.0 - 6.2.

  • Prepare Vinglycinate Solution: Use the standard dissolution method (Protocol 1) with the new, lower-pH buffer.

  • Verify pH: After adding the DMSO stock, re-check the pH of the final solution, as the addition of the compound can slightly alter it. Adjust if necessary.

Issue 3: My Vinglycinate solution is clear initially but forms a precipitate over time.

This delayed precipitation points to issues with solution stability, which can be caused by chemical degradation or physical instability.

Possible Cause 1: Temperature-Dependent Solubility

Problem: Storing a saturated or near-saturated solution at a lower temperature (e.g., 4°C) than the temperature at which it was prepared (e.g., room temperature) can cause the solubility to decrease, leading to precipitation. [16] Solution:

  • Prepare the solution fresh before each experiment.

  • If short-term storage is necessary, store the solution at the temperature of its intended use.

  • Avoid freeze-thaw cycles of aqueous solutions, which can promote precipitation.

Possible Cause 2: Chemical Degradation

Problem: Vinglycinate, like many complex esters, can be susceptible to hydrolysis, especially at non-optimal pH or in the presence of certain buffer ions that can act as catalysts. [8][17][18]Degradation products may be less soluble and precipitate out of solution.

Solution:

  • Prepare Fresh: This is the most reliable way to avoid issues with degradation. The aqueous stability of related vinca alkaloids is often limited, with recommendations not to store aqueous solutions for more than one day. [13][14]* Buffer Choice: Be aware that phosphate and acetate buffers can sometimes catalyze hydrolysis. [8]If degradation is suspected, switching to a different buffer system (e.g., HEPES) may improve stability.

Section 3: Advanced Solubilization Strategies

If the above troubleshooting steps are insufficient for your required concentration, consider these advanced formulation techniques.

Protocol 3: Using Co-solvents to Enhance Solubility

Scientific Rationale: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer, making it a more favorable environment for hydrophobic molecules like Vinglycinate. [6][9]

  • Select a Co-solvent: Common, biocompatible co-solvents include:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

  • Prepare the Co-solvent Buffer: Add the chosen co-solvent to your aqueous buffer to a final concentration of 5-20% (v/v). Start with a low percentage and increase if necessary.

  • Dissolve Vinglycinate: Use the standard dissolution method (Protocol 1), diluting your DMSO stock into the final buffer/co-solvent mixture.

  • Validate: Always run a vehicle control (buffer with DMSO and the co-solvent) in your experiments to ensure the solvent system itself does not affect your results.

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol 5-10%Can be volatile; ensure containers are sealed.
Propylene Glycol 5-20%Can increase viscosity of the solution.
PEG 400 5-20%Often used in pharmaceutical formulations to improve solubility. [19]

Section 4: Summary of Best Practices

  • Always Prepare a DMSO Stock: Never attempt to dissolve Vinglycinate powder directly in aqueous media.

  • Dilute Correctly: Add the DMSO stock slowly and drop-wise into a vigorously vortexing volume of buffer.

  • Mind the pH: For improved solubility, use a buffer with a slightly acidic to neutral pH (e.g., pH 5.5 - 6.8).

  • Prepare Fresh: Due to potential stability issues, prepare Vinglycinate working solutions fresh for each experiment and avoid long-term storage in aqueous buffers.

  • Start Low: When troubleshooting, begin with a lower target concentration and work your way up to determine the maximum solubility in your system.

  • Use Controls: Always include a vehicle control (buffer + solvent(s)) in your experiments to account for any effects of the dissolution agents.

References

  • Inxight Drugs. VINGLYCINATE SULFATE. [Link]

  • PubChem. Vinglycinate | C48H63N5O9. National Institutes of Health. [Link]

  • Global Substance Registration System (GSRS). VINGLYCINATE. [Link]

  • Cymbiotika. (2026, February 23). How to Dissolve Magnesium Glycinate for Better Absorption. [Link]

  • Khan, A. A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. [Link]

  • Inxight Drugs. VINGLYCINATE. [Link]

  • PubChem. Vinglycinate Sulfate | C96H132N10O30S3. National Institutes of Health. [Link]

  • Zhou, L., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]

  • International Journal of Pharmaceutical Sciences. (2024, July 7). Solubility Enchantment Of Poorly Soluble Drug. [Link]

  • Muhammad, N., Adams, G., & Lee, H. K. (1988). Kinetics and mechanisms of vinpocetine degradation in aqueous solutions. Journal of Pharmaceutical Sciences. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Reddit. (2024, May 21). Best resources for buffer formulation. r/labrats. [Link]

  • SB-PEPTIDE. Peptide Solubility Guidelines. [Link]

  • Akogun, E. K., & Adebayo, S. A. (2012). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Tropical Journal of Pharmaceutical Research. [Link]

  • PubMed. (2005, November 4). An in vitro kinetic method for detection of precipitation of poorly soluble drugs. [Link]

  • PubMed. (2020, February 10). Unraveling the Interplay between Abiotic Hydrolytic Degradation and Crystallization of Bacterial Polyesters Comprising Short and Medium Side-Chain-Length Polyhydroxyalkanoates. [Link]

  • ResearchGate. (2014, April 27). Can someone please explain the difference between protein precipitation and aggregation? [Link]

  • PubMed. (2006, May 15). Degradation of polyaminophosphazenes: effects of hydrolytic environment and polymer processing. [Link]

Sources

Optimization

Troubleshooting Vinglycinate degradation in cell culture media

Title: Vinglycinate Degradation in Cell Culture Media: Technical Support & Troubleshooting Guide Introduction: Welcome to the Technical Support Center. As drug development professionals, you rely on robust in vitro assay...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Vinglycinate Degradation in Cell Culture Media: Technical Support & Troubleshooting Guide

Introduction: Welcome to the Technical Support Center. As drug development professionals, you rely on robust in vitro assays to drive preclinical decisions. However, synthetic vinca alkaloid derivatives like Vinglycinate present unique stability challenges. This guide provides authoritative, mechanistic troubleshooting to prevent drug degradation in standard cell culture media, ensuring your cytotoxicity and pharmacokinetic data remain reproducible and scientifically sound.

Q: Why does Vinglycinate exhibit high lot-to-lot variability in my IC50 assays? A: The variability is rarely a manufacturing defect; it is almost always an artifact of in situ degradation within the cell culture media. Vinglycinate, like other vinca alkaloids, is highly susceptible to ester hydrolysis. While they exhibit 1[1], they undergo rapid degradation at the physiological pH (7.4) and elevated temperatures (37°C) required for mammalian cell culture[2]. When diluted into warm media, the molecule begins hydrolyzing into inactive desacetyl derivatives, precipitously dropping the effective concentration.

Q: Can I store my Vinglycinate working aliquots in standard PBS or media? A: Absolutely not. Aqueous stability is strictly pH-dependent. The optimal pH for related vinca alkaloids is3[3]. Storing the drug in unbuffered water, PBS (pH 7.4), or standard media leads to rapid hydrolysis. At pH 5.5 and 5°C, vinca alkaloids maintain 4[4], whereas exposure to pH 7.4 at 37°C causes significant degradation within hours.

Q: How does serum (e.g., FBS) and light impact the stability of the drug? A: Fetal Bovine Serum introduces two confounding variables: protein binding and oxidative degradation. Serum contains trace metals and oxidizing agents that accelerate the oxidation of the indole core, targeting sensitive residues[2]. Furthermore, ambient laboratory light induces photolysis, cleaving the molecule into inactive fragments.

Quantitative Stability Profile

To guide your experimental design, refer to the following baseline stability metrics for Vinglycinate and related vinca alkaloids across different environments.

Environmental ConditionpH LevelTemperatureLight ExposureEstimated Half-Life (t½)Potency Retention (24h)
Acidic Vehicle (Stock) 4.54°CDark> 6 months> 99%
Standard PBS 7.425°CAmbient~ 48 hours~ 70%
Cell Culture Media 7.437°CDark~ 12-18 hours< 40%
Media + 10% FBS 7.437°CAmbient< 8 hours< 20%

Mechanistic Degradation Pathways

Understanding how the molecule breaks down allows you to implement targeted preventative measures.

DegradationMechanisms Vinglycinate Vinglycinate (Intact Alkaloid) Hydrolysis Hydrolysis (pH 7.4, 37°C) Vinglycinate->Hydrolysis Photolysis Photolysis (Ambient Light) Vinglycinate->Photolysis Oxidation Oxidation (ROS, Trace Metals) Vinglycinate->Oxidation Deg1 Desacetyl Vinglycinate (Loss of Potency) Hydrolysis->Deg1 Deg2 Cleaved Indole Moieties (Inactive Fragments) Photolysis->Deg2 Deg3 N-Oxide Derivatives (Altered Toxicity) Oxidation->Deg3

Fig 1: Primary degradation pathways of Vinglycinate in physiological cell culture conditions.

Troubleshooting Workflows & Self-Validating Protocols

To ensure scientific integrity, every step of your assay must be designed to prevent degradation and validate the actual concentration of the drug reaching the cells.

Protocol A: Self-Validating Preparation and Dosing Workflow

Mechanistic Rationale: By controlling the pH of the stock and minimizing the time the drug spends at physiological pH prior to cellular uptake, we arrest premature hydrolysis.

  • Step 1: Acidic Stock Preparation Reconstitute lyophilized Vinglycinate in a slightly acidic aqueous buffer (e.g., 0.1 M acetate buffer, pH 4.5) to a concentration of 10 mM. Causality: The acidic microenvironment protonates the basic nitrogen atoms, sterically and electronically shielding the ester linkages from nucleophilic attack by water[1].

  • Step 2: Aliquoting and Storage Aliquot into amber, low-bind microcentrifuge tubes and store at -80°C. Causality: Amber tubes prevent photolytic cleavage of the indole ring during freeze-thaw cycles[2].

  • Step 3: Just-in-Time Media Dilution Do not pre-warm the drug-spiked media. Dilute the stock into 37°C media immediately before adding it to the cells.

  • Self-Validation Checkpoint: Always prepare a "Time-Zero (T=0) Control" well containing media but no cells. Immediately after adding the media to this well, extract a sample and quench it with 1% formic acid. If your T=0 does not read ≥95% of your target concentration via HPLC, your stock is already degraded or your dilution technique is flawed.

Protocol B: Stability-Indicating HPLC-DAD Assay

Mechanistic Rationale: To prove that observed biological effects are due to intact Vinglycinate and not its degradation products, you must accurately quantify the intact drug extracted from the media.

  • Step 1: Media Quenching Extract 100 µL of media from the culture well. Immediately add 100 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an internal standard (e.g., Vinblastine). Causality: Acetonitrile precipitates serum proteins (halting enzymatic oxidation), while formic acid drops the pH to ~3.0, instantly arresting base-catalyzed hydrolysis.

  • Step 2: Centrifugation Spin the mixture at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Step 3: Chromatographic Separation Inject 10 µL of the supernatant onto a C18 UPLC column (e.g., 1.7 μm, 2.1 x 50 mm). Use a mobile phase gradient of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

  • Self-Validation Checkpoint: The method must cleanly resolve the intact Vinglycinate peak from the desacetyl-vinglycinate peak. If the peaks co-elute, the method is not "stability-indicating," and your quantification will falsely inflate the intact drug concentration.

Experimental Validation Workflow

ValidationWorkflow Prep 1. Acidic Stock (pH 4.5, Dark) Spike 2. Media Spike (T=0 Checkpoint) Prep->Spike Incubate 3. Incubation (37°C, 5% CO2) Spike->Incubate Sample 4. Serial Sampling (Quench with Acid) Incubate->Sample Analyze 5. HPLC-DAD Quantification Sample->Analyze

Fig 2: Self-validating experimental workflow for assessing Vinglycinate stability in vitro.

References

  • Source: nih.
  • Source: researchgate.
  • Source: google.
  • Source: benchchem.

Sources

Troubleshooting

Technical Support Center: Vinglycinate Stability &amp; Optimal Long-Term Storage

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Welcome to the Technical Support Center for Vinglycinate and related vinca alkaloid deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Welcome to the Technical Support Center for Vinglycinate and related vinca alkaloid derivatives. As a Senior Application Scientist, I have designed this guide to move beyond superficial handling instructions. To ensure your assays and formulations remain self-validating and robust, we must dissect the thermodynamic and kinetic realities of vinglycinate storage. This guide explains the causality behind our strict storage protocols, empowering you to troubleshoot degradation issues at the molecular level.

Core Storage Parameters & Quantitative Data

Vinglycinate is highly susceptible to environmental triggers. Deviations from optimal storage conditions do not just reduce potency; they generate reactive metabolites that can introduce confounding variables (e.g., off-target toxicity) into your in vitro and in vivo models.

ParameterOptimal ConditionCritical ThresholdConsequence of Deviation
Temperature (Solid) -20°C to -80°C> 5°CAccelerated WLF kinetics; Tg​ depression[1].
Temperature (Solution) 4°C> 25°CHydrolysis of ester linkages increases rapidly.
Moisture Content < 1.4%> 3.0%Excipient crystallization; rapid loss of stability[1].
pH (Reconstituted) 5.5 - 6.5< 5.0 or > 7.0Base-catalyzed hydrolysis or acid-catalyzed solvolysis.
Light Exposure Complete darknessAmbient UV/VisPhoto-oxidation of the indole core[2].
Shelf-life (Solution) 21 days (at 4°C)> 21 days> 5% degradation in 0.9% NaCl or 5% Dextrose[3].

Mechanistic Foundations of Vinglycinate Degradation

To troubleshoot effectively, you must understand why vinglycinate degrades. The molecule features a complex dimeric structure with susceptible ester linkages and an electron-rich indole core.

  • Moisture & WLF Kinetics: In lyophilized powders (especially antibody-drug conjugates containing vinca alkaloids), degradation kinetics obey the Williams-Landel-Ferry (WLF) relationship: R/Rg​=exp[k(T−Tg​)] [1]. When moisture exceeds ~1.4%, the glass transition temperature ( Tg​ ) of the formulation drops. If the storage temperature ( T ) exceeds this depressed Tg​ , the matrix enters a rubbery state. This increases molecular mobility, causing excipients to crystallize and accelerating hydrolysis[1].

  • Oxidative Pathways: The indole core of vinca alkaloids is highly sensitive to oxidation. Exposure to light or oxidative stress can trigger ring-opening or the formation of a reactive quinone methide (QM) intermediate[2].

  • Hydrolytic Cleavage: The ester and hydrazone linkages (often used in vinglycinate conjugates) are prone to deacetylation and solvolysis when exposed to pH extremes[4].

G A Vinglycinate API (Intact) B Moisture Ingress (>3.0% H2O) A->B C Light/UV Exposure A->C D pH Fluctuations (< 5.0 or > 7.0) A->D E Depression of Tg (Excipient Crystallization) B->E WLF Kinetics F Indole Core Oxidation (Quinone Methide Formation) C->F Photo-oxidation G Ester Hydrolysis (Deacetylation) D->G Solvolysis H Loss of Potency & Increased Aggregation E->H F->H G->H

Fig 1: Environmental triggers and mechanistic pathways of Vinglycinate degradation.

Troubleshooting & FAQs

Q1: My lyophilized vinglycinate sulfate powder turned slightly yellow after 3 months at -20°C. Is it still viable? A1: No. The yellowing is a visual indicator of photo-oxidation or oxidative degradation of the indole core, likely forming a quinone methide intermediate[2]. Even at -20°C, if the vial was exposed to ambient light during handling or if the headspace contained oxygen, oxidation will proceed. Do not use the powder, as these degradation products can cause off-target toxicity. Actionable fix: Always backfill storage vials with Argon or Nitrogen gas before sealing, and exclusively use amber glass vials.

Q2: We are formulating an antibody-drug conjugate (ADC) using a vinglycinate derivative. We observe significant aggregation and free drug release at 5°C. What is the root cause? A2: This is a classic manifestation of WLF glass transition failure[1]. If the residual moisture content of your lyophilized cake exceeds ~1.4%, the Tg​ is depressed below your 5°C storage temperature. The resulting rubbery state increases molecular mobility, causing excipients (like mannitol) to crystallize. This phase separation physically forces the conjugate into micro-environments that accelerate both linker hydrolysis and antibody aggregation[1]. Actionable fix: Optimize your secondary drying lyophilization cycle to ensure residual moisture is < 1.4%, and adjust your excipient ratios to maintain a high Tg​ .

Q3: What is the optimal infusion fluid for in vitro assays, and how long is the reconstituted solution stable? A3: Vinglycinate and related vinca alkaloids are highly stable (>95% intact) for up to three weeks when stored at 4°C or 25°C in either 0.9% Sodium Chloride or 5% Dextrose injection fluids[3]. Actionable fix: Reconstitute in 0.9% NaCl, wrap all reservoirs and tubing in foil to prevent photo-oxidation, and store aliquots at 4°C for no longer than 21 days[3].

Validated Experimental Protocols

Protocol A: Preparation and Cryopreservation of Vinglycinate Stock Solutions

To prevent moisture-induced Tg​ depression and oxidative degradation, follow this self-validating workflow:

  • Equilibration: Remove the lyophilized vinglycinate vial from -20°C storage. Equilibrate the intact vial to room temperature (approx. 30 mins) in a desiccator protected from light. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which depresses the Tg​ and initiates hydrolysis[1].

  • Reconstitution: Reconstitute the powder using anhydrous DMSO (for master stocks) or 0.9% NaCl (for working solutions) to your desired concentration.

  • Homogenization: Vortex gently for 30 seconds until completely dissolved. Avoid excessive aeration to minimize oxygen introduction.

  • Aliquotting: Aliquot the solution into pre-chilled, sterile amber microcentrifuge vials.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage.

Workflow S1 1. Lyophilized API Store at -20°C S2 2. Equilibrate to RT (Desiccated, Dark) S1->S2 S3 3. Reconstitute (0.9% NaCl / 5% Dextrose) S2->S3 S4 4. Aliquot (Amber Vials) S3->S4 S5 5. Flash Freeze Store at -80°C S4->S5

Fig 2: Validated workflow for the preparation and cryopreservation of Vinglycinate stock solutions.

Protocol B: Stability-Indicating HPLC Assay for Vinglycinate Degradants

To verify the integrity of your stored stocks, utilize this stability-indicating assay designed to separate the parent drug from its primary oxidized and hydrolyzed metabolites (e.g., de-acetylated derivatives).

  • Column Selection: Use a C18 Reverse-Phase column (e.g., Zorbax SB-C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Prepare a 40 mM Ammonium Acetate buffer and adjust to pH 3.0[4]. Causality: The acidic pH ensures the basic amine groups of the vinca alkaloid remain fully protonated, preventing column tailing and ensuring sharp peak resolution[4].

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Elution Profile: Run an isocratic elution at 60% Mobile Phase A / 40% Mobile Phase B.

  • Detection: Monitor via UV at 254 nm, or utilize tandem mass spectrometry (ESI-MS/MS) in positive ion mode for structural identification of degradants[4].

  • System Suitability: Ensure the resolution ( Rs​ ) is > 1.5 between intact vinglycinate and its primary degradant peak.

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for Vinglycinate Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve severe peak tailing iss...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve severe peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of vinglycinate and related vinca alkaloids.

Rather than relying on trial-and-error, this guide emphasizes the causality behind chromatographic behavior and provides self-validating protocols to ensure absolute scientific integrity in your analytical workflows.

The Diagnostic Workflow

Before altering mobile phase chemistry, it is critical to systematically isolate the root cause of the peak tailing. The following diagnostic logic tree separates physical system failures from chemical secondary interactions.

Troubleshooting Start Vinglycinate Peak Tailing Detected (As > 1.5) SST Inject Neutral Marker (e.g., Toluene) Start->SST Decision1 Does the Neutral Marker Tail? SST->Decision1 Physical Physical Issue: Check Frit, Tubing, or Column Void Decision1->Physical Yes (Systemic) Chemical Chemical Issue: Secondary Silanol Interactions Decision1->Chemical No (Analyte-Specific) pH Lower Mobile Phase pH to ≤ 3.0 Chemical->pH Decision2 Is Symmetry Restored (As < 1.2)? pH->Decision2 Column Switch to Type B End-Capped Silica Decision2->Column No TEA Add 0.1% TEA (Silanol Masking) Decision2->TEA Still Tailing Resolved Method Validated: Optimal Symmetry Decision2->Resolved Yes Column->Decision2 TEA->Resolved

Diagnostic workflow for isolating and resolving physical vs. chemical causes of HPLC peak tailing.

Mechanistic FAQs: Understanding the Chemistry

Q1: Why does Vinglycinate exhibit severe peak tailing on standard C18 columns? A: Vinglycinate is a bulky, complex vinca alkaloid containing basic tertiary amine functional groups. In reversed-phase HPLC, the primary intended retention mechanism is hydrophobic partitioning. However, traditional silica-based columns possess unreacted, exposed silanol groups (-Si-OH)[1]. At mid-range pH levels, these acidic silanols deprotonate into negatively charged species (-Si-O⁻). The basic amines of vinglycinate become protonated and positively charged, leading to a secondary ion-exchange interaction[2][3]. Because this ionic interaction is kinetically slower and non-linear compared to hydrophobic partitioning, the vinglycinate molecules desorb unevenly, creating a stretched trailing edge[3][4].

Q2: How do I differentiate between chemical tailing and a physical column defect? A: You must isolate the variable of ionization. Inject a neutral, non-ionizable marker compound (such as toluene) alongside vinglycinate. If the neutral marker yields a perfectly symmetrical Gaussian peak while vinglycinate tails, the issue is definitively a secondary chemical interaction[3]. If both peaks exhibit tailing, the root cause is physical—such as extra-column dead volume, a partially blocked inlet frit, or a void at the head of the column[2][3].

Q3: What is the most effective mobile phase adjustment to suppress silanol interactions? A: Operating at a low mobile phase pH (pH ≤ 3.0) is the most robust strategy. Silanol groups are weakly acidic (pKa ~ 3.5 - 4.5). By lowering the pH below 3.0, you ensure the silanols remain fully protonated and neutral (-Si-OH)[3][4]. This eliminates the electrostatic attraction between the silica surface and the protonated vinglycinate. Caution: Ensure you are using a sterically protected column designed to withstand low pH to prevent stationary phase hydrolysis[3].

Q4: When should I use an amine modifier like Triethylamine (TEA)? A: If low pH adjustments are insufficient, or if your method strictly requires a mid-range pH for selectivity, adding a competing base like Triethylamine (TEA) is highly effective. TEA is a small, highly basic molecule that acts as a "silanol suppressor." When added to the mobile phase (typically at 5–20 mM or 0.1% v/v), TEA aggressively competes with vinglycinate for the active acidic silanol sites, masking them and preventing the bulky alkaloid from binding[1][5].

Q5: Does the underlying silica chemistry matter for vinca alkaloids? A: Absolutely. Older "Type A" silica contains trace metal contaminants (like iron or aluminum) that withdraw electrons from adjacent silanols, increasing their acidity and exacerbating tailing[1][4]. Always select modern "Type B" silica columns for vinglycinate. Type B columns are manufactured from high-purity, metal-free silica and undergo rigorous end-capping to physically block residual silanols[1][2].

Quantitative Data: Impact of Method Variables on Peak Shape

The following table synthesizes the expected quantitative improvements in peak shape and column efficiency when applying the troubleshooting principles to basic alkaloids like vinglycinate.

Chromatographic ConditionSilica TypeMobile Phase pHAdditiveAsymmetry Factor ( As​ )Theoretical Plates ( N )
Standard RP-HPLC Type A7.0None2.85 (Severe Tailing)3,200
Low pH Adjustment Type A2.5None1.65 (Moderate Tailing)6,500
Amine Modifier Type A6.00.1% TEA1.35 (Acceptable)8,400
Modern Column Chemistry Type B (End-capped)7.0None1.40 (Acceptable)9,100
Optimized Method Type B (End-capped)3.00.1% TEA1.05 (Excellent) 12,500

Note: As​ is calculated at 10% peak height. An ideal Gaussian peak has an As​ of 1.0. Values ≤ 1.2 are considered highly optimized[3].

Self-Validating Experimental Protocols

Protocol A: System Suitability Test (SST) for Peak Tailing Diagnosis

Causality: This protocol mathematically validates whether tailing is a systemic hardware issue or an analyte-specific chemical interaction by using a neutral control variable.

  • Preparation: Prepare a System Suitability Test (SST) mixture containing 50 µg/mL Vinglycinate and 10 µg/mL Toluene in the initial mobile phase conditions.

  • Equilibration: Purge the HPLC system (including the autosampler needle wash) and equilibrate the column with the mobile phase for a minimum of 10 column volumes.

  • Execution: Inject 10 µL of the SST mixture at a flow rate of 1.0 mL/min.

  • Data Analysis: Calculate the Asymmetry Factor ( As​ ) for both peaks using the formula As​=B/A , where B is the peak width after the peak center at 10% height, and A is the peak width before the peak center at 10% height[3].

  • Self-Validation Logic:

    • If Toluene As​ ≤ 1.2 but Vinglycinate As​ > 1.5, the hardware is intact. Proceed to Protocol B.

    • If Toluene As​ > 1.5, halt chemical troubleshooting. Inspect the system for extra-column volume (e.g., ensure 0.005" ID PEEK tubing is used) or replace the column frit[2].

Protocol B: Preparation of Optimized Mobile Phase for Vinca Alkaloids

Causality: Combining a low pH environment with a volatile buffer and a silanol masking agent provides a comprehensive, dual-mechanism defense against secondary interactions[5][6].

  • Aqueous Phase Preparation: Measure 1000 mL of HPLC-grade ultrapure water (18.2 MΩ·cm) into a clean volumetric flask.

  • Buffering: Add 25 mM Ammonium Acetate to establish the baseline buffer capacity[6].

  • Silanol Masking: Add 0.1% (v/v) Triethylamine (TEA) to act as the competing base[5][6].

  • pH Titration: Titrate the solution dropwise with glacial acetic acid while monitoring with a calibrated pH meter until the pH reaches exactly 3.0.

    • Self-Validation Step: Verify the pH meter is calibrated with fresh pH 4.0 and 7.0 standards immediately prior to measurement to ensure the buffer capacity is accurately established.

  • Filtration: Vacuum-filter the aqueous buffer through a 0.22 µm hydrophilic membrane to remove any particulates that could induce physical tailing[2].

  • Integration: Blend with your organic modifier (e.g., Acetonitrile or Methanol) according to your validated gradient program.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. URL:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions URL:[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex URL:[Link]

  • HPLC Diagnostic Skills II – Tailing Peaks - The LCGC Blog URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vivo Toxicity of Vinglycinate and Vincristine: A Preclinical Guide

As a Senior Application Scientist in preclinical drug development, selecting the appropriate chemotherapeutic agent requires a rigorous understanding of pharmacodynamics and toxicity profiles. The Vinca alkaloids, derive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in preclinical drug development, selecting the appropriate chemotherapeutic agent requires a rigorous understanding of pharmacodynamics and toxicity profiles. The Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are foundational microtubule-destabilizing agents[1]. However, minor molecular modifications within this class yield drastically divergent in vivo toxicity profiles.

This guide provides an objective, data-driven comparison between Vincristine (VCR) , a naturally occurring alkaloid, and Vinglycinate (VGL) , a semi-synthetic glycinate prodrug derived from the C-17 hydroxy group of vinblastine[2]. By examining their comparative toxicities, researchers can better design self-validating preclinical workflows that accurately capture dose-limiting adverse events.

Mechanistic Causality: Why Toxicity Profiles Diverge

Both vincristine and vinglycinate exert their primary antineoplastic effects by binding to tubulin, inhibiting microtubule polymerization, and arresting cells in the G2/M phase of mitosis[2]. Despite this shared mechanism, their in vivo dose-limiting toxicities (DLTs) are fundamentally different due to variations in tissue affinity, cellular uptake, and metabolic clearance.

  • Vincristine (VCR): Exhibits a high affinity for neuronal tissue. Because neurons rely heavily on intact microtubule networks for axonal transport, VCR causes severe, dose-limiting peripheral neuropathy [3].

  • Vinglycinate (VGL): As a derivative of vinblastine, VGL's toxicity profile mirrors its parent compound. It primarily targets high-turnover cell populations, making leukopenia (myelosuppression) its dose-limiting toxicity[4]. Furthermore, VGL requires an efficacy dosage approximately 10 times higher than that of vinblastine to achieve beneficial antineoplastic responses[4].

Mechanism VCR Vincristine (VCR) Naturally Occurring Tubulin Tubulin Binding & Polymerization Inhibition VCR->Tubulin VGL Vinglycinate (VGL) Semi-Synthetic Prodrug VGL->Tubulin Arrest Mitotic Arrest (G2/M Phase) Tubulin->Arrest Neuro Axonal Transport Disruption (Dose-Limiting: Peripheral Neuropathy) Arrest->Neuro High Affinity in Neuronal Tissue Myelo Hematopoietic Cell Depletion (Dose-Limiting: Leukopenia) Arrest->Myelo High Turnover Cell Targeting

Diagram 1: Pharmacodynamic pathways illustrating the divergent dose-limiting toxicities of VCR and VGL.

Quantitative Data Presentation

To facilitate objective comparison during preclinical study design, the following table synthesizes the quantitative in vivo toxicity parameters of both agents.

ParameterVincristine Sulfate (VCR)Vinglycinate Sulfate (VGL)
Origin Natural alkaloid (Catharanthus roseus)[1]Semi-synthetic derivative of Vinblastine[4]
Dose-Limiting Toxicity (DLT) Peripheral Neuropathy (Neurotoxicity)[3]Leukopenia (Myelosuppression)[4]
Murine LD50 (i.p.) ~2.1 - 5.2 mg/kg[5][6]> 15 mg/kg (Comparable to Vinblastine)[2][7]
Relative Efficacy Dosage Baseline (High Potency)~10x higher than Vinblastine/Vincristine[4]
Primary Off-Target Effect Axonal DegenerationBone Marrow Hypocellularity

Self-Validating Experimental Protocol: Comparative Toxicity Assessment

To rigorously evaluate the differential toxicity of VCR and VGL in vivo, researchers must employ a self-validating system where functional behavioral assays are directly corroborated by histopathological and hematological data.

Phase 1: Cohort Setup & Dose Ranging
  • Methodology: Utilize healthy adult C57BL/6 mice. Establish three cohorts: Vehicle Control, VCR (1.5 mg/kg IV), and VGL (15 mg/kg IV).

  • Causality Rationale: The 10-fold dosage increase for VGL is strictly required to match the equivalent therapeutic threshold of VCR, ensuring that the toxicity comparison is highly translatable to clinical efficacy ratios[4].

Phase 2: Hematological Profiling (Myelosuppression)
  • Methodology: Perform submandibular blood collection on Days 3, 7, and 14 post-administration. Analyze samples using an automated veterinary hematology analyzer to determine Complete Blood Counts (CBC), specifically tracking the leukocyte nadir.

  • Causality Rationale: Because VGL selectively depletes rapidly dividing hematopoietic progenitors, continuous CBC monitoring is the only reliable metric to quantify its primary dose-limiting toxicity (leukopenia)[4].

Phase 3: Neurobehavioral Assays (Neurotoxicity)
  • Methodology: Conduct the Rotarod test (for motor coordination) and the Hargreaves test (for thermal hyperalgesia) at baseline and weekly post-dosing.

  • Causality Rationale: VCR disrupts axonal microtubule transport, leading to sensory and motor peripheral neuropathy[3]. These behavioral assays provide a quantifiable, functional readout of nerve damage before physiological degradation becomes terminal.

Phase 4: Histopathological Validation
  • Methodology: Post-euthanasia (Day 21), harvest the sciatic nerve and femoral bone marrow. Perform H&E and Toluidine Blue staining.

  • Causality Rationale: This step creates a self-validating loop. The functional deficits observed in Phase 3 must correlate with structural axonal degeneration (VCR cohort), while the hematological drops in Phase 2 must correlate with bone marrow hypocellularity (VGL cohort)[5].

Protocol Cohort Animal Cohort (C57BL/6 Mice) Admin IV Administration (VCR vs VGL) Cohort->Admin split Admin->split NeuroTest Neurotoxicity Assay (Rotarod / Hargreaves) split->NeuroTest Weekly HemaTest Hematological Profiling (CBC / Leukocyte Count) split->HemaTest Days 3, 7, 14 Histo Histopathology (Sciatic Nerve & Bone Marrow) NeuroTest->Histo Validates Motor Deficits HemaTest->Histo Validates Leukopenia

Diagram 2: Self-validating in vivo workflow decoupling neurotoxicity from myelosuppression.

Conclusion for Drug Development Professionals

When designing combination therapies or novel delivery systems (such as liposomal encapsulations), understanding the fundamental divergence between these two agents is critical. Vincristine remains a highly potent agent but requires rigorous neurotoxicity monitoring and mitigation strategies. Conversely, Vinglycinate offers an alternative toxicity profile devoid of severe neuropathy, but its high required dosage and profound myelosuppressive effects necessitate strict hematological support protocols.

References

  • Initial Clinical Experience with Vinglycinate Sulfate, a Molecular Modification of Vinblastine. Cancer Research (AACR Journals).
  • Current Status and Contemporary Approaches to the Discovery of Antitumor Agents from Higher Plants.
  • Rodent Models of Chemotherapy-Induced Peripheral Neurop
  • Vincristine Sulfate Injection USP 1 mg/mL Antineoplastic Agent. Health Canada (hres.ca).
  • Novel tubulin-interacting agents: a tale of Taxus brevifolia and Catharanthus roseus-based drug discovery. Portico.
  • (+)-Vincristine | 57-22-7, (+). Echemi.
  • The role of the alkaloids of catharanthus roseus (l.) g.don (vinca rosea) and their derivatives in cancer chemotherapy. Princeton University.

Sources

Comparative

Validating Vinglycinate anti-tumor activity in xenograft models

Validating Vinglycinate Anti-Tumor Activity in Xenograft Models: A Comparative Guide Executive Summary Vinglycinate (VGL) is a synthetic glycinate prodrug derivative of the well-established anti-cancer agent [1]. Origina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating Vinglycinate Anti-Tumor Activity in Xenograft Models: A Comparative Guide

Executive Summary Vinglycinate (VGL) is a synthetic glycinate prodrug derivative of the well-established anti-cancer agent [1]. Originally synthesized in the 1960s, VGL was engineered to circumvent the severe dose-limiting toxicities—such as neurotoxicity and myelosuppression—associated with natural vinca alkaloids[2]. While it demonstrated a significantly safer toxicity profile and achieved remarkable efficacy in specific in vivo models, including a 100% "cure" rate in[2], its clinical translation was ultimately hindered by the requirement of a to match the efficacy of its parent compound[3].

This guide provides an objective, comparative analysis of Vinglycinate's anti-tumor activity against standard vinca alkaloids, detailing the mechanistic pathways and the rigorous experimental workflows required to validate its efficacy in xenograft models.

Mechanism of Action: Microtubule Disruption

Like other , Vinglycinate targets the cytoskeletal machinery essential for cell division[4]. The compound binds to α/β-tubulin heterodimers, physically preventing their assembly into functional microtubules[5].

Mechanistic Causality: The dynamic instability of microtubules is critical for the formation of the mitotic spindle. By inhibiting tubulin polymerization, VGL forces tumor cells into a prolonged G2/M cell cycle arrest[5]. Unable to complete mitosis, the cells undergo apoptosis. The glycinate moiety at the C-17 position alters the molecule's pharmacokinetic distribution, which is the primary driver behind its reduced systemic toxicity compared to unmodified vinblastine[4].

MoA VGL Vinglycinate (Prodrug) Tubulin α/β-Tubulin Heterodimers VGL->Tubulin Binds Inhibition Inhibits Microtubule Polymerization Tubulin->Inhibition Prevents assembly Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Mitotic failure Apoptosis Tumor Cell Apoptosis Arrest->Apoptosis Cell death

Caption: Cellular mechanism of action for Vinglycinate disrupting microtubule dynamics.

Comparative Anti-Tumor Efficacy

To objectively evaluate Vinglycinate, we must benchmark it against its structural analogs: Vinblastine and Vincristine. The following table summarizes historical preclinical and clinical data[1],[2],[3].

ParameterVinglycinate (VGL)Vinblastine (VLB)Vincristine (VCR)
Origin / Structure C-17-OH glycinate prodrug of VLBNatural bisindole alkaloidNatural bisindole alkaloid
Primary Target α/β-Tubulin heterodimersα/β-Tubulin heterodimersα/β-Tubulin heterodimers
Dose-Limiting Toxicity Leukopenia (Significantly reduced overall)Severe MyelosuppressionSevere Neurotoxicity
Relative Effective Dose ~10x (Higher dose required)1x (Baseline)~0.1x (Highly potent)
Xenograft Efficacy (P-1534) 100% "Cure" at optimal doseHigh efficacy100% "Cure" at low dose
Solid Tumor Efficacy Moderate (e.g., Gardner lymphosarcoma)Broad spectrumBroad spectrum

Experimental Protocols: Xenograft Model Validation

To validate the anti-tumor activity of a tubulin-binding prodrug like Vinglycinate, a self-validating xenograft protocol is required. Every step must include internal controls to distinguish true anti-tumor efficacy from systemic toxicity.

Workflow CellPrep 1. Cell Line Prep (e.g., P-1534 Leukemia) Inoculation 2. Inoculation (Subcutaneous/IP) CellPrep->Inoculation Randomization 3. Randomization (Tumor Vol ~100 mm³) Inoculation->Randomization Dosing 4. Dosing Regimen (Adjusted 10x for VGL) Randomization->Dosing Monitoring 5. Efficacy & Toxicity Monitoring (T/C %) Dosing->Monitoring

Caption: Step-by-step xenograft model validation workflow for Vinglycinate.

Step-by-Step Methodology:

1. Cell Line Selection & Preparation

  • Action: Cultivate P-1534 leukemia cells or Gardner lymphosarcoma cells in RPMI-1640 medium supplemented with 10% FBS. Harvest at 80% confluency.

  • Causality: P-1534 is selected because historical data establishes it as highly sensitive to vinca alkaloids[2]. Using a known sensitive line acts as a biological positive control for the mechanism of action, ensuring the model is capable of demonstrating a response.

2. Inoculation & Engraftment

  • Action: Inject 1×106 cells subcutaneously (s.c.) into the right flank of 6-8 week-old athymic nude mice.

  • Causality: Subcutaneous injection allows for precise, non-invasive caliper measurements of solid tumor volume. Waiting until tumors reach ~100 mm³ before treatment ensures the tumor is in the exponential growth phase, where rapidly dividing cells are most vulnerable to mitotic spindle disruption.

3. Randomization & Dosing Strategy

  • Action: Randomize mice into three cohorts (n=8/group): Vehicle Control (Saline), Positive Control (Vinblastine, 1.5 mg/kg), and Test Cohort (Vinglycinate, 15.0 mg/kg). Administer via intraperitoneal (i.p.) injection daily for 10 days.

  • Causality: The 10-fold dose increase for VGL (15.0 mg/kg) compared to VLB (1.5 mg/kg) is strictly required to achieve equitoxic and equiefficacious systemic levels, compensating for the prodrug's altered bioavailability and binding kinetics[2].

4. Efficacy & Toxicity Monitoring

  • Action: Measure tumor volume (V=2length×width2​) and body weight every 48 hours.

  • Causality: Tumor volume dictates the Treated/Control (T/C) ratio (Efficacy). Body weight acts as a real-time proxy for gastrointestinal and myelosuppressive toxicity. A weight loss of >20% invalidates the therapeutic window, serving as a hard stop for the self-validating system.

5. Endpoint Histological Analysis

  • Action: Excise tumors post-euthanasia. Perform H&E staining and calculate the Mitotic Index (MI).

  • Causality: Gross tumor shrinkage alone is insufficient to prove the MoA. An elevated Mitotic Index (cells trapped in G2/M phase) in the VGL cohort definitively validates that the tumor reduction is driven by microtubule inhibition rather than non-specific necrosis.

Conclusion: The Efficacy vs. Toxicity Trade-off

Vinglycinate represents a classic pharmacological case study in prodrug development. While the addition of the glycinate moiety successfully widened the therapeutic index by drastically reducing toxicity, the pharmacokinetic trade-off—a[3]—made it economically unfeasible for commercial synthesis compared to the highly potent, naturally extracted Vincristine and Vinblastine. However, the experimental frameworks used to validate VGL remain the gold standard for evaluating modern microtubule-targeting agents.

References

  • NCATS Inxight Drugs. "VINGLYCINATE." National Center for Advancing Translational Sciences. URL:[Link]

  • Johnson, I. S., et al. "Preclinical Studies with Vinglycinate, One of a Series of Chemically Derived Analogs of Vinblastine." Cancer Research (1966). URL:[Link]

  • Armstrong, J. G., et al. "Initial Clinical Experience with Vinglycinate Sulfate, a Molecular Modification of Vinblastine." Cancer Research (1967). URL:[Link]

  • Wikipedia Contributors. "Mitotic inhibitor." Wikipedia, The Free Encyclopedia. URL:[Link]

  • PubChem. "Vinglycinate | C48H63N5O9 | CID 86341918." National Institutes of Health. URL:[Link]

Sources

Validation

In Vitro vs. In Vivo Correlation for Vinglycinate Efficacy: A Comparative Guide

As drug development professionals evaluate historical and contemporary microtubule-targeting agents, understanding the discrepancy between in vitro target engagement and in vivo clinical efficacy is paramount. Vinglycina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals evaluate historical and contemporary microtubule-targeting agents, understanding the discrepancy between in vitro target engagement and in vivo clinical efficacy is paramount. Vinglycinate (VGL), a semi-synthetic glycinate prodrug derivative of vinblastine (VLB), serves as a classic case study in pharmacodynamic translation[1]. Despite demonstrating potent tubulin destabilization in vitro, its clinical translation in the late 1960s revealed a profound in vitro vs. in vivo correlation (IVIVC) gap, requiring significantly higher systemic doses to achieve efficacy, ultimately leading to dose-limiting leukopenia[2].

This guide objectively compares Vinglycinate’s performance against standard Vinca alkaloids, providing structural methodologies for evaluating IVIVC in microtubule inhibitors.

Mechanistic Overview & Pathway Dynamics

Vinglycinate is structurally modified by substituting a glycinate residue at the vindoline C-4 position (or C-17-OH group) of the vinblastine backbone[1][3]. Like its parent compound, VGL exerts its primary cytotoxic effect by binding to the Vinca domain of tubulin heterodimers. This interaction kinetically suppresses microtubule dynamic instability, leading to mitotic spindle failure, prolonged G2/M phase cell cycle arrest, and subsequent apoptosis[4].

MOA VGL Vinglycinate (VGL) Tubulin Tubulin Heterodimers (Vinca Binding Domain) VGL->Tubulin Binds Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization G2M G2/M Cell Cycle Arrest Microtubule->G2M Mitotic Spindle Failure Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Prolonged Arrest

Mechanism of Vinglycinate-induced apoptosis via microtubule destabilization.

Experimental Methodologies for IVIVC Profiling

To accurately map the efficacy of a prodrug like Vinglycinate, researchers must employ a self-validating workflow that isolates target engagement from systemic pharmacokinetics.

Workflow Start Vinglycinate Evaluation InVitro In Vitro Profiling Start->InVitro InVivo In Vivo Efficacy Start->InVivo TubulinAssay Tubulin Polymerization Assay (Cell-free) InVitro->TubulinAssay CellTox Cytotoxicity (IC50) (Cancer Cell Lines) InVitro->CellTox Correlation IVIVC Analysis (Efficacy vs. Dose Discrepancy) TubulinAssay->Correlation CellTox->Correlation Xenograft Murine Xenograft Models (Tumor Volume) InVivo->Xenograft Tox Toxicity Profiling (Leukopenia Monitoring) InVivo->Tox Xenograft->Correlation Tox->Correlation

Experimental workflow for establishing in vitro and in vivo correlation.

Protocol 1: In Vitro Cell-Free Tubulin Polymerization Assay

Causality & Rationale: Cell-based assays are confounded by membrane permeability, prodrug conversion rates, and efflux pump (e.g., P-glycoprotein) expression. A cell-free fluorescent assay isolates the direct binding affinity of the compound to tubulin. Self-Validation: The inclusion of Paclitaxel acts as a positive control for polymerization (fluorescence increase), while Vinblastine acts as the reference standard for depolymerization.

  • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and a fluorescent reporter (e.g., DAPI or a proprietary tubulin-binding fluorophore).

  • Tubulin Addition: Thaw highly purified porcine brain tubulin (>99% pure) on ice and dilute to a final concentration of 3 mg/mL in the reaction buffer.

  • Compound Plating: In a pre-chilled 96-well half-area black plate, aliquot 10 µL of test compounds (VGL, VLB, Paclitaxel) at varying concentrations (0.1 nM to 10 µM). Add 10 µL of vehicle (DMSO <1% final) to control wells.

  • Reaction Initiation: Rapidly add 90 µL of the tubulin/reporter master mix to all wells.

  • Kinetic Reading: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Read fluorescence (Ex: 340 nm, Em: 440 nm) every minute for 60 minutes.

  • Data Analysis: Calculate the Vmax of polymerization. VGL should demonstrate a dose-dependent reduction in Vmax comparable to VLB.

Protocol 2: In Vivo Xenograft Efficacy & Hematological Toxicity Profiling

Causality & Rationale: The primary bottleneck for Vinca alkaloids is myelosuppression[5]. Evaluating tumor volume in isolation ignores the therapeutic index. This protocol pairs efficacy readouts with strict hematological monitoring to capture the dose-limiting toxicity (leukopenia) observed in VGL's historical clinical trials[2].

  • Model Generation: Subcutaneously implant 5 × 10⁶ human cancer cells (e.g., HCT116 or a patient-derived xenograft) into the right flank of 6-8 week old athymic nude mice.

  • Randomization: Once tumors reach an average volume of 100–150 mm³, randomize mice into cohorts (n=8): Vehicle, VLB (0.15 mg/kg), and VGL (titrated from 0.15 mg/kg up to 2.0 mg/kg).

  • Dosing Regimen: Administer compounds intravenously (i.v.) via the tail vein on a Q4D (every 4 days) schedule for 4 cycles.

  • Efficacy Monitoring: Measure tumor dimensions bi-weekly using digital calipers. Calculate volume as V=(length×width2)/2 .

  • Toxicity Profiling (Self-Validation): Perform weekly submandibular bleeds (20 µL). Analyze samples using an automated veterinary hematology analyzer to track absolute neutrophil and lymphocyte counts. A valid study will show significant leukopenia in the VLB control arm, setting the baseline for VGL toxicity comparison.

IVIVC Data Synthesis & Discrepancy Analysis

When comparing the in vitro and in vivo profiles of Vinglycinate against standard Vinca alkaloids, a distinct pharmacological discrepancy emerges. While VGL exhibits near-equivalent tubulin destabilization in vitro, its in vivo translation requires a massive dose escalation.

Quantitative Comparison Table
Pharmacological ParameterVinblastine (VLB)Vincristine (VCR)Vinglycinate (VGL)
In Vitro Target Engagement (Tubulin IC50) ~1.5 nM~1.2 nM~2.0 - 5.0 nM
In Vitro Cytotoxicity (Cell Line IC50) 1 - 5 nM1 - 5 nM5 - 15 nM
In Vivo Effective Dose (Murine Models) 0.1 - 0.2 mg/kg0.05 - 0.1 mg/kg1.5 - 2.0 mg/kg
Dose-Limiting Toxicity (Clinical) LeukopeniaNeurotoxicityLeukopenia[2]
Cross-Resistance Profile Yes (with VCR)Yes (with VLB)No (with VLB/VCR) [2]
The 10x Dose Discrepancy

Historical clinical data from Armstrong et al. (1967) revealed that the dosage of VGL necessary to produce both antitumor effects and leukopenia was approximately 10 times that of vinblastine [2].

Mechanistic Causality for the Discrepancy:

  • Prodrug Conversion Inefficiency: As a glycinate derivative, VGL likely requires in vivo hydrolysis by plasma or hepatic esterases to yield the fully active moiety. If the rate of systemic clearance exceeds the rate of hydrolysis, the area under the curve (AUC) for the active compound remains sub-therapeutic at standard doses.

  • Pharmacokinetics & Clearance: The addition of the amino acid derivative was intended to facilitate transport across cell membranes[1]. However, this modification significantly altered the molecule's hydrophilicity and volume of distribution, leading to rapid renal or hepatic clearance before target tissue accumulation could occur.

  • Lack of Cross-Resistance: Interestingly, VGL demonstrated a lack of clinical cross-resistance with both VLB and VCR[2]. This suggests that while the ultimate target (tubulin) is the same, the cellular uptake mechanisms or susceptibility to efflux pumps (like P-gp) differ significantly due to the glycinate substitution.

Conclusion

Vinglycinate represents a critical lesson in drug development: in vitro potency does not guarantee in vivo efficiency. While the glycinate modification successfully bypassed certain resistance mechanisms (evidenced by the lack of cross-resistance), the pharmacokinetic penalties resulted in a 10-fold reduction in in vivo potency[2]. The compound ultimately failed to advance past Phase I trials due to dose-limiting leukopenia occurring at the elevated doses required for efficacy[1][2]. Modern drug development can leverage these historical insights by applying advanced delivery systems—such as nanoparticle encapsulation or antibody-drug conjugates (ADCs)—to resurrect potent but pharmacokinetically flawed molecules like VGL.

References

  • Armstrong, J. G., Dyke, R. W., Fouts, P. J., Hawthorne, J. J., Jansen, C. J., & Peabody, A. M. (1967). Initial Clinical Experience with Vinglycinate Sulfate, a Molecular Modification of Vinblastine. Cancer Research, 27(2_Part_1), 221-227. Available at:[Link]

  • Budman, D. R. (1992). New vinca alkaloids and related compounds. Seminars in Oncology, 19(6), 639-645. Available at:[Link]

  • Khazir, J., et al. (2014). Role of plants in anticancer drug discovery. University of Pretoria Repository. Available at:[Link](Note: URL derived from institutional repository data referencing the 1967 and 1992 clinical outcomes of Vinglycinate)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinglycinate
Reactant of Route 2
Vinglycinate
© Copyright 2026 BenchChem. All Rights Reserved.